Bis-PEG9-NHS ester
描述
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWLSZJYTZVHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-PEG9-NHS Ester: Structure, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defining feature of this reagent is its polyethylene glycol (PEG) spacer arm, which imparts hydrophilicity to the crosslinker and the resulting conjugate, often improving solubility and reducing aggregation.[1][2] The terminal N-hydroxysuccinimide (NHS) esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[3][4]
Core Properties and Structure
This compound is a polyethylene glycol derivative containing two N-hydroxysuccinimide ester groups at either end of a nine-unit PEG spacer.[3] This structure allows for the covalent crosslinking of two amine-containing molecules.
Chemical Structure and Properties
The IUPAC name for this compound is bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C30H48N2O17 | |
| Molecular Weight | 708.71 g/mol | |
| Exact Mass | 708.2953 | |
| Appearance | Colorless to light yellow oil or viscous liquid | |
| Solubility | Soluble in aqueous media and most organic solvents like DMSO and DMF. | |
| Storage | Store at -20°C, desiccated. Equilibrate to room temperature before opening to prevent moisture condensation. |
Mechanism of Action: Amine-Reactive Crosslinking
The utility of this compound lies in the reactivity of its terminal NHS esters towards primary amines (-NH2). This reaction, a nucleophilic acyl substitution, is most efficient at a pH range of 7 to 9. The primary amine, present at the N-terminus of proteins and on the side chain of lysine residues, attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
It is crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water. The rate of hydrolysis increases with pH and can significantly reduce the efficiency of the crosslinking reaction, especially in dilute protein solutions. Therefore, reactions should be performed promptly after the reagent is dissolved.
Applications in Drug Development
The homobifunctional nature of this compound makes it a valuable tool in the development of complex biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, in this case, this compound, plays a critical role in connecting the antibody to the cytotoxic payload. The PEG spacer in this compound can enhance the solubility and stability of the final ADC construct.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as this linker, covalently connecting the POI-binding and E3 ligase-binding moieties. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex between the POI and the E3 ligase.
Experimental Protocols
The following are generalized protocols for protein and cell crosslinking using this compound. Optimal conditions, such as the molar excess of the crosslinker and reaction time, may need to be determined empirically for specific applications.
Important Considerations Before Starting
-
Moisture Sensitivity: The NHS ester moiety is susceptible to hydrolysis. Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers at a pH of 7.2-8.5.
-
Stock Solutions: Prepare stock solutions of this compound in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use. Do not store stock solutions for extended periods.
Protocol 1: Protein-Protein Crosslinking
This protocol is a general guideline for crosslinking proteins in solution.
Materials:
-
Protein solution (0.1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-250 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by desalting or dialysis.
Protocol 2: Cell Surface Protein Crosslinking
This protocol can be used to crosslink proteins on the surface of living cells.
Materials:
-
Cell suspension (~25 x 10^6 cells/mL)
-
Ice-cold, amine-free PBS (pH 8)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8) to remove any amine-containing media components. Resuspend the cells in PBS (pH 8) at the desired concentration.
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Cell Lysis and Analysis: The crosslinked cells can now be lysed for further analysis, such as immunoprecipitation or western blotting.
Conclusion
This compound is a versatile and valuable tool for researchers in various fields, particularly in the development of novel therapeutics. Its hydrophilic PEG spacer and amine-reactive NHS esters enable the efficient and stable crosslinking of biomolecules, leading to the creation of innovative constructs like ADCs and PROTACs. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this compound to advance their scientific endeavors.
References
An In-depth Technical Guide to the Physical Properties and Applications of Bis-PEG9-NHS Ester
Bis-PEG9-NHS ester is a homobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] Its structure, featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a nine-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of molecules containing primary amines.[3][4] This guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The distinct characteristics of this compound make it a versatile tool in bioconjugation. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate molecules, which is particularly beneficial for in vivo applications.[3] The NHS ester groups are highly reactive toward primary amines, such as those found on the lysine residues of proteins, forming stable amide bonds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1008402-79-6 | |
| Molecular Formula | C30H48N2O17 | |
| Molecular Weight | 708.71 g/mol | |
| Exact Mass | 708.2953 | |
| Appearance | Viscous liquid; Colorless to light yellow oil | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Elemental Analysis | C: 50.84%; H: 6.83%; N: 3.95%; O: 38.38% |
Table 2: Storage and Handling Recommendations
| Condition | Recommendation | Reference(s) |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. | |
| Short-term Storage | 0 - 4°C for days to weeks. | |
| Long-term Storage | -20°C for months to years. | |
| Stock Solution Storage | In solvent: -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored sealed and away from moisture. | |
| Handling | The compound is moisture-sensitive. Vials should be equilibrated to room temperature before opening to prevent condensation. Prepare solutions immediately before use as the NHS-ester moiety readily hydrolyzes. |
Experimental Protocols
The following sections detail generalized protocols for the use of this compound in bioconjugation. It is important to note that optimal reaction conditions, such as molar ratios of reactants and incubation times, may need to be determined empirically for specific applications.
Protein and Antibody Labeling
This protocol outlines the steps for conjugating this compound to proteins or antibodies that contain accessible primary amines.
Materials:
-
Protein or antibody solution (0.1 mM in amine-free buffer)
-
This compound
-
Amine-free conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.0-9.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4; 1 M glycine)
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 5-20 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable conjugation buffer via dialysis or desalting.
-
Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
Caption: Workflow for Protein/Antibody Labeling.
Small Molecule Modification
This protocol describes the conjugation of this compound to small molecules containing a primary amine.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, CH2Cl2, DMSO, THF)
-
Base (e.g., TEA, DIPEA)
-
Monitoring system (e.g., LC-MS, TLC)
-
Purification equipment (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve the amine-bearing small molecule in an appropriate anhydrous organic solvent.
-
Reaction Initiation: Under continuous stirring, add a base and the this compound to the reaction mixture. The molar ratio of the reactants (typically 1:1 or 2:1) should be optimized based on the reaction kinetics.
-
Incubation: Stir the reaction mixture for 3-24 hours, monitoring the progress by LC-MS or TLC.
-
Purification: Upon completion, the final product can be isolated using standard organic synthesis workup procedures or by column chromatography.
Caption: Workflow for Small Molecule Modification.
Purification of Protein Conjugates
The purification of the protein conjugate after the reaction is a critical step to remove unreacted reagents and byproducts. The choice of method depends on factors such as the size of the protein and the conjugated molecule, the reaction scale, and the required purity.
Table 3: Common Purification Methods for Protein Conjugates
| Method | Principle | Advantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with a porous resin. | High resolution, suitable for separating conjugates from unreacted small molecules. |
| Dialysis | Uses a semi-permeable membrane to separate molecules based on size differences. | Simple, gentle on proteins, suitable for buffer exchange and removing small molecule impurities. |
| Tangential Flow Filtration (TFF) | A filtration method that separates molecules based on size using a semi-permeable membrane and tangential flow. | Scalable, efficient for concentrating the sample and removing small molecules. |
Applications in Research and Drug Development
This compound is a valuable tool in several areas of biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): This linker can be used in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to cancer cells, and the linker plays a role in the stability and release of the drug.
-
PROTACs (Proteolysis-Targeting Chimeras): this compound can serve as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
-
Bioconjugation: The bifunctional nature of this crosslinker allows for the creation of specific and homogenous bioconjugates with improved properties such as increased solubility and stability. It is used to label proteins, peptides, and amine-modified oligonucleotides with various molecules.
References
The Core of Connection: A Technical Guide to the Bis-PEG9-NHS Ester Spacer Arm
For Immediate Release
A Deep Dive into the Physicochemical Properties, Flexibility, and Application of a Versatile Bioconjugation Reagent
In the intricate world of drug development and molecular biology, the precise and stable linkage of molecules is paramount. The Bis-PEG9-NHS ester stands out as a critical tool for researchers and scientists, offering a unique combination of spacer length, flexibility, and reactivity. This technical guide provides an in-depth analysis of this homobifunctional crosslinker, presenting key data, experimental protocols, and visual workflows to support its application in pioneering research.
Physicochemical Characteristics of this compound
The this compound is a polyethylene glycol (PEG) derivative characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a nine-unit PEG spacer.[1] This structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[2][] The central PEG chain is a key feature, enhancing the solubility and stability of the resulting conjugate while potentially reducing its immunogenicity.[4]
| Property | Value | Reference |
| Chemical Formula | C30H48N2O17 | [2] |
| Molecular Weight | 708.71 g/mol | |
| CAS Number | 1008402-79-6 | |
| Spacer Arm Length | 31 atoms; ~35.7 Å | |
| Appearance | Viscous liquid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO. Can be used in aqueous buffers with organic co-solvents. |
Table 1: Physicochemical Properties of this compound
| Synonym |
| bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate |
| Di(N-succinimidyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate |
| 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid di(N-succinimidyl) ester |
Table 2: Synonyms for this compound
The Importance of Spacer Arm Length and Flexibility
The nine repeating ethylene glycol units in the this compound's spacer arm provide a significant degree of flexibility. This inherent rotational freedom allows the terminal NHS esters to orient themselves effectively for reaction with primary amines on target molecules, even in sterically hindered environments. The length of approximately 35.7 Å provides sufficient distance to bridge interacting proteins without causing significant conformational changes, making it a valuable tool for studying protein-protein interactions.
Caption: Logical relationship of the PEG9 spacer's properties.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: General Protein-Protein Crosslinking
This protocol outlines a general procedure for crosslinking interacting proteins using this compound.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
This compound.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare Protein Solution: Dissolve or dilute the protein(s) to be crosslinked in the reaction buffer to a final concentration of 0.1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-25 mM.
-
Reaction: Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by desalting or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Antibody Labeling
This protocol provides a general method for labeling an antibody with a molecule functionalized with a primary amine, using this compound as a linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Amine-functionalized molecule (e.g., a fluorescent dye, a drug).
-
This compound.
-
Anhydrous DMSO.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing stabilizers (e.g., glycine, Tris), they must be removed by dialysis or buffer exchange into an amine-free buffer.
-
Reaction (Step 1 - Activation of Antibody): React the antibody with a molar excess of this compound for 30-60 minutes at room temperature. The molar ratio will need to be optimized to achieve the desired degree of labeling.
-
Purification (Step 1): Remove excess, unreacted this compound using a desalting column.
-
Reaction (Step 2 - Conjugation): Immediately add the amine-functionalized molecule to the activated antibody solution. Incubate for 1-2 hours at room temperature.
-
Purification (Step 2): Purify the antibody conjugate from unreacted molecules using an appropriate chromatography method.
-
Characterization: Determine the degree of labeling and confirm the integrity of the conjugate.
Applications in Drug Development
The unique properties of the this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to conjugate a drug to the lysine residues of an antibody.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound can be used in a step-wise synthesis to connect the two ligands.
Caption: General workflow for PROTAC synthesis.
Conclusion
The this compound is a versatile and powerful tool in the arsenal of researchers in drug development and the life sciences. Its defined spacer length, inherent flexibility, and amine-reactive functional groups, combined with the beneficial properties of the PEG linker, enable the creation of stable and functional bioconjugates. The detailed information and protocols provided in this guide aim to facilitate its effective application in the pursuit of novel therapeutics and a deeper understanding of biological systems.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-PEG9-NHS Ester
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Bis-PEG9-NHS ester in aqueous buffers, a critical consideration for researchers, scientists, and drug development professionals. This compound is a homobifunctional crosslinker integral to the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its polyethylene glycol (PEG) spacer enhances its hydrophilic properties, which in turn influences its behavior in the aqueous environments typical of bioconjugation reactions.[1][2][3]
Understanding the Solubility Profile of this compound
The solubility of this compound is a pivotal factor in its handling and utility. While the PEG chain significantly increases its hydrophilicity compared to non-PEGylated counterparts, its solubility in aqueous buffers is not limitless and is influenced by several factors.
Qualitative Solubility Assessment
Product literature consistently describes this compound as having enhanced solubility in aqueous media due to its hydrophilic PEG spacer.[1][3] However, for practical applications, the reagent is typically first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a stock solution. This stock solution is then added to the aqueous reaction buffer at a final concentration that avoids precipitation. It is generally recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume to maintain the stability of proteins and other biomolecules.
Quantitative Solubility Data
| Aqueous Buffer | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Solubility (mM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined experimentally | Data to be determined experimentally |
| Borate Buffer | 8.0 | 25 | Data to be determined experimentally | Data to be determined experimentally |
| Carbonate-Bicarbonate Buffer | 9.0 | 25 | Data to be determined experimentally | Data to be determined experimentally |
| HEPES Buffer | 7.5 | 25 | Data to be determined experimentally | Data to be determined experimentally |
Caption: Table summarizing the quantitative solubility of this compound in commonly used aqueous buffers.
Experimental Protocol for Determining Aqueous Solubility
The following "shake-flask" method, adapted from established protocols for drug discovery, provides a reliable framework for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS, Borate, Carbonate-Bicarbonate, HEPES)
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometry)
-
Calibrated pH meter
Procedure:
-
Preparation of a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Incubation: In microcentrifuge tubes, add a small volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., 5 µL of DMSO stock to 95 µL of buffer). This will create a range of concentrations of the crosslinker in the aqueous buffer with a consistent final DMSO concentration (e.g., 5%).
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) with constant agitation for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC method. A standard curve of the compound in the same buffer/DMSO mixture should be used for accurate quantification.
-
Determination of Maximum Solubility: The highest concentration at which no precipitation is observed is determined as the kinetic solubility. For equilibrium solubility, the concentration in the supernatant of the saturated solution is measured.
The Critical Role of pH: A Balancing Act Between Reaction and Hydrolysis
The N-hydroxysuccinimide (NHS) ester moieties of this compound are reactive towards primary amines, forming stable amide bonds. However, they are also susceptible to hydrolysis in aqueous environments, a competing reaction that renders the crosslinker inactive. The rates of both the desired aminolysis reaction and the undesired hydrolysis are highly pH-dependent.
-
Amine Reactivity: The reaction with primary amines is most efficient at a pH range of 7.2 to 9.0. At lower pH values, primary amines are protonated (-NH3+), reducing their nucleophilicity and slowing the reaction rate.
-
NHS Ester Hydrolysis: The rate of hydrolysis increases significantly with increasing pH. The half-life of NHS esters can be several hours at pH 7, but this can decrease to minutes at pH 9.
This interplay necessitates careful optimization of the reaction pH to maximize the yield of the desired conjugate while minimizing the hydrolytic inactivation of the crosslinker.
Caption: A typical experimental workflow for protein conjugation using this compound.
Caption: Competing reactions of this compound in aqueous buffers.
Recommended Buffers for Bioconjugation
The choice of buffer is critical to the success of a conjugation reaction. Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
| Recommended Buffers | Typical pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the optimal reaction range. |
| Borate | 8.0 - 9.0 | Suitable for reactions at a slightly more alkaline pH. |
| Carbonate-Bicarbonate | 8.0 - 9.0 | Another option for reactions at a slightly alkaline pH. |
Caption: Recommended buffers for conjugation reactions with this compound.
Conclusion
The solubility of this compound in aqueous buffers is a multifaceted issue that requires careful consideration for successful bioconjugation. While the PEG spacer imparts significant hydrophilicity, the use of an organic co-solvent for initial dissolution is standard practice. Researchers should empirically determine the solubility of this compound in their specific buffer systems to avoid precipitation and ensure reproducible results. Furthermore, a thorough understanding and control of the reaction pH are paramount to favor the desired aminolysis over the competing hydrolysis, thereby maximizing the efficiency of the conjugation process. This guide provides the foundational knowledge and experimental framework to empower researchers to effectively utilize this compound in their drug development and scientific endeavors.
References
Bis-PEG9-NHS ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG9-NHS ester, a homobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides protocols for its use in labeling proteins and antibodies, and illustrates the underlying chemical reactions and experimental workflows.
Core Properties of this compound
This compound is a versatile tool for covalently linking molecules containing primary amines. Its structure features a 9-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers and can reduce aggregation and immunogenicity.
| Property | Value | Reference(s) |
| Molecular Weight | 708.71 g/mol | [1][2][3] |
| Chemical Formula | C30H48N2O17 | |
| CAS Number | 1008402-79-6 | |
| Appearance | Colorless to light yellow oil/viscous liquid | |
| Purity | ≥ 90-98% | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Bioconjugation Reaction Pathway
The fundamental application of this compound involves the reaction of its NHS ester groups with primary amines (-NH2) on target molecules, such as the N-terminus of a protein or the side chain of a lysine residue. This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5.
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein with available primary amines.
1. Materials and Reagents:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
-
Desalting column or dialysis cassette for purification
2. Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed. This can be achieved through dialysis or buffer exchange columns.
-
Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Calculate Molar Excess: Determine the desired molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point for antibody labeling. The optimal ratio may need to be determined empirically.
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be required at a lower pH.
-
Quenching (Optional): To terminate the reaction, a quenching buffer containing primary amines can be added to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purification: Remove unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This compound can be used as a linker in the synthesis of ADCs. The following diagram illustrates a typical workflow.
Caption: General workflow for synthesizing an Antibody-Drug Conjugate using a PEG-NHS ester linker.
Important Considerations
-
Hydrolysis of NHS Ester: The NHS ester group is susceptible to hydrolysis, especially at higher pH and in dilute solutions. It is crucial to use anhydrous solvents for preparing the stock solution and to perform the conjugation reaction promptly after preparation.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the target molecule.
-
Optimization: The degree of labeling can be controlled by adjusting the molar excess of the this compound, protein concentration, pH, and reaction time.
This guide provides a foundational understanding and practical protocols for the use of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired conjugation efficiency and product purity.
References
Introduction to Polyethylene Glycol (PEG) Linkers
An In-Depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1] In the realm of bioconjugation, PEGylation—the process of covalently attaching PEG chains to molecules like proteins, peptides, antibodies, and nanoparticles—has become a cornerstone of biopharmaceutical development.[2][3] These linkers serve as flexible, biocompatible spacers that connect a biomolecule to another molecule of interest, such as a drug, imaging agent, or another protein.[4] The unique physicochemical properties of PEG linkers are leveraged to enhance the therapeutic efficacy, safety, and pharmacokinetic profiles of bioconjugates.[2]
The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity. The development of monodisperse PEG linkers in the 1990s, which have a precise and discrete molecular weight, enabled more controlled and precise bioconjugation strategies.
Core Principles and Advantages of PEGylation
The primary goal of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile. This is achieved through several key benefits imparted by the PEG linker:
-
Enhanced Solubility and Stability : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for administration in aqueous solutions. The PEG chain also acts as a protective layer, shielding the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.
-
Prolonged Circulation Half-Life : PEGylation increases the hydrodynamic volume of the bioconjugate. This larger size reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream.
-
Reduced Immunogenicity : The flexible PEG chain can mask antigenic epitopes on the surface of therapeutic proteins. This "stealth" effect reduces the likelihood of recognition by the immune system and the generation of anti-drug antibodies.
-
Improved Pharmacokinetics : By extending the half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug. This can allow for less frequent dosing, improving patient compliance and quality of life.
-
Enhanced Tumor Targeting : In oncology, the increased circulation time and size of PEGylated nanomedicines or antibody-drug conjugates (ADCs) allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect. Leaky tumor vasculature permits the entry of these large conjugates into the tumor microenvironment, where they are retained, leading to selective accumulation of the therapeutic payload.
Structural Classification of PEG Linkers
PEG linkers have evolved from simple linear chains to complex architectures designed for specific applications. They can be classified based on their structure, functionality, and cleavage properties.
-
Linear PEG Linkers : These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends. They are widely used for their predictable behavior and straightforward synthesis.
-
Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core. This structure provides superior shielding effects and a higher payload capacity, which can be advantageous for increasing circulation time and the drug-to-antibody ratio (DAR) in ADCs without causing aggregation.
-
Cleavable vs. Non-Cleavable Linkers : This is a critical distinction in drug delivery.
-
Cleavable Linkers are designed to break and release the payload under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes like cathepsins in tumor cells. This allows for controlled, site-specific drug release.
-
Non-Cleavable Linkers rely on the complete lysosomal degradation of the carrier protein (e.g., an antibody) to release the payload. This often results in greater plasma stability and can reduce off-target toxicity.
-
Below is a diagram illustrating the classification of PEG linkers.
Quantitative Impact of PEG Linkers on Bioconjugate Properties
The length and structure of the PEG linker are critical design parameters that can be fine-tuned to optimize the performance of a bioconjugate. Numerous studies have quantified the effects of PEG chain length on pharmacokinetics, stability, and efficacy.
Impact on Pharmacokinetics and Clearance
Longer PEG chains generally lead to slower clearance rates and extended plasma half-lives. However, there is often a point of diminishing returns, where increasing the PEG length further does not provide a significant additional benefit.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length (Number of PEG units) | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
|---|---|---|---|
| No PEG | ~8.5 | 1.0x | Non-binding IgG-MMAE (DAR 8) |
| PEG2 | ~6.0 | 0.71x | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~4.2 | 0.49x | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~2.1 | 0.25x | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~2.0 | 0.24x | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~1.9 | 0.22x | Non-binding IgG-MMAE (DAR 8) |
(Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.)
Table 2: Pharmacokinetic Parameters of PEGylated Gold Nanoparticles
| Parameter | Value | Unit |
|---|---|---|
| Half-life (α phase) | 1.54 | hours |
| Half-life (β phase) | 57.8 | hours |
| Area Under the Curve (AUC) | 185.3 | µg·h/g |
| Volume of Distribution | 0.38 | L/kg |
(Data from an in vivo study of PEG-coated gold nanoparticles (PEG-AuNPs) in rats.)
Impact on In Vivo Efficacy
In ADC development, longer PEG linkers can improve in vivo anti-tumor activity. This is attributed to the enhanced pharmacokinetic profile, which leads to greater accumulation of the ADC in tumor tissue.
Table 3: Effect of PEG Linker Length on ADC In Vivo Efficacy
| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Tumor Exposure (AUC Ratio vs. Non-PEG) |
|---|---|---|
| No PEG | 11% | 1.0x |
| PEG2 | 35-45% | ~2.5x |
| PEG4 | 35-45% | ~3.0x |
| PEG8 | 75-85% | ~5.0x |
| PEG12 | 75-85% | ~5.5x |
| PEG24 | 75-85% | ~6.0x |
(Data from a study in mice bearing L540cy tumor xenografts.)
Core Chemistries for Bioconjugation with PEG Linkers
The covalent attachment of a PEG linker to a biomolecule is achieved through specific chemical reactions targeting functional groups on the molecule of interest, most commonly amino or thiol groups on proteins.
-
Amine-Reactive Chemistry (e.g., Lysine residues, N-terminus) : This is the most common approach due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines to form stable amide bonds.
-
Thiol-Reactive Chemistry (e.g., Cysteine residues) : This strategy allows for more site-specific conjugation, as free cysteine residues are less common than lysines. Maleimide functional groups react specifically with thiol groups via a Michael addition reaction to form a stable thioether bond.
The diagram below illustrates a typical workflow for the synthesis and characterization of an ADC using PEG linkers.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common PEGylation reactions.
Protocol 1: Site-Specific Thiol-Maleimide Conjugation
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, typically generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
PEG-Maleimide functionalized payload, dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.2
Methodology:
-
Antibody Reduction :
-
Start with a solution of the antibody at a known concentration (e.g., 5-10 mg/mL) in Reaction Buffer.
-
Add a calculated molar excess of TCEP (typically 2-5 fold molar excess over antibody) to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation :
-
Prepare the PEG-Maleimide payload solution.
-
Add the PEG-Maleimide payload to the reduced antibody solution. A slight molar excess (e.g., 1.2-1.5 fold per thiol) is typically used. The final concentration of organic solvent should be kept low (<10% v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide reactivity and stability.
-
-
Quenching :
-
Add a molar excess of a quenching reagent like N-acetylcysteine (relative to the PEG-Maleimide payload) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification :
-
Remove unreacted linker-payload and quenching reagent from the crude ADC mixture.
-
Perform purification using a pre-equilibrated SEC column or a TFF system with an appropriate molecular weight cut-off membrane. The buffer is typically exchanged back to a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization :
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Assess the purity and aggregation level using Size-Exclusion Chromatography (SEC-HPLC).
-
Confirm the binding affinity of the ADC to its target antigen using an ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 2: Amine-NHS Ester Conjugation
This protocol describes the conjugation of a PEG-NHS ester to lysine residues on a protein. This method typically results in a heterogeneous mixture of conjugates.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
PEG-NHS ester linker, dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., Tris or glycine solution, 1 M)
-
Purification system (SEC or TFF)
Methodology:
-
Buffer Exchange :
-
Ensure the protein solution is in a buffer free of primary amines (e.g., Tris) that would compete with the reaction. A borate or phosphate buffer at pH 7.5-8.5 is ideal.
-
-
Conjugation :
-
Add a calculated molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The molar ratio will determine the average number of PEGs conjugated and must be optimized empirically.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The higher pH deprotonates the amine groups, increasing their nucleophilicity.
-
-
Quenching :
-
Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to hydrolyze any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification :
-
Purify the PEGylated protein from excess reagents using SEC or TFF as described in the previous protocol.
-
-
Characterization :
-
Analyze the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry, or HPLC.
-
Conclusion and Future Outlook
PEG linkers are indispensable tools in bioconjugation, offering a versatile platform to significantly improve the therapeutic properties of biologics and small molecules. The ability to tune the linker's length, structure, and chemistry allows for the rational design of bioconjugates with optimized pharmacokinetics, stability, and efficacy. While challenges such as the potential for anti-PEG antibodies exist, ongoing innovations are focused on creating next-generation linkers, including biodegradable PEGs and alternative polymers, to further enhance the safety and performance of these powerful therapeutics. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers aiming to harness the full potential of PEGylation in modern drug development.
References
The Nuances of Reactivity: An In-depth Technical Guide to NHS Esters and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[1][] This technical guide delves into the core principles governing the reactivity of NHS esters, providing the detailed information necessary for the successful design and execution of conjugation strategies in research, diagnostics, and therapeutic development.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[1]
The efficiency of this conjugation is critically dependent on a delicate balance between the desired aminolysis reaction and the competing hydrolysis of the NHS ester. This balance is predominantly governed by the reaction pH.
The Critical Role of pH
The pH of the reaction environment is the single most important factor influencing the outcome of an NHS ester conjugation. It directly impacts both the nucleophilicity of the target primary amines and the stability of the NHS ester itself.
-
Amine Reactivity: Primary amines are only nucleophilic when they are in their unprotonated form (-NH2). At a pH below the pKa of the amine (for the ε-amino group of lysine, the pKa is typically around 10.5), the amine is predominantly in its protonated, non-reactive form (-NH3+). As the pH increases, the concentration of the reactive, deprotonated amine rises, favoring the conjugation reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.
Therefore, the optimal pH for NHS ester reactions is a compromise, typically between pH 7.2 and 8.5 , with many protocols recommending a more specific range of pH 8.3-8.5 . This range maximizes the concentration of reactive primary amines while minimizing the rate of NHS ester hydrolysis.
Quantitative Data on Reactivity and Stability
While precise, directly comparable reaction rate constants for NHS esters with various primary amines are not extensively consolidated in the literature, the significant impact of pH on the stability of the NHS ester is well-documented.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Table 1: Influence of pH on the hydrolytic stability of NHS esters. This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
Potential Side Reactions
While NHS esters are highly selective for primary amines, under certain conditions, they can react with other nucleophilic amino acid residues. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.
| Amino Acid Residue | Functional Group | Resulting Linkage | Stability of Linkage |
| Tyrosine | Hydroxyl | Ester | Less stable |
| Serine | Hydroxyl | Ester | Less stable |
| Threonine | Hydroxyl | Ester | Less stable |
| Cysteine | Sulfhydryl | Thioester | Less stable |
| Histidine | Imidazole | Acyl imidazole | Less stable |
| Arginine | Guanidinium | Acyl guanidinium | Less stable |
Table 2: Potential side reactions of NHS esters with other amino acid residues. While the primary target of NHS esters are the primary amines of lysine residues and the N-terminus, reactions with other nucleophilic side chains can occur, particularly if primary amines are not readily accessible. The resulting linkages are generally less stable than the amide bond formed with primary amines.
Experimental Protocols
The following are detailed methodologies for key experiments involving the reaction of NHS esters with primary amines.
Protocol 1: General Labeling of a Protein with an NHS Ester
This protocol provides a general procedure for conjugating a molecule functionalized with an NHS ester (e.g., a fluorescent dye, biotin) to a protein.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5). Crucially, the buffer must not contain primary amines (e.g., Tris).
-
NHS ester reagent.
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).
-
Calculate the Molar Excess: Determine the desired molar excess of the NHS ester to the protein. A common starting point is a 5- to 20-fold molar excess. A general formula for calculating the required amount of NHS ester is: NHS_ester_weight [mg] = Molar_Excess × Protein_weight [mg] × NHS_ester_molar_weight [Da] / Protein_molar_weight [Da]
-
Perform the Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C. If the NHS ester is light-sensitive, protect the reaction from light.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted NHS ester, the NHS leaving group, and other byproducts from the conjugated protein using a suitable purification method such as size-exclusion chromatography (gel filtration) or dialysis.
Protocol 2: Labeling of an Amine-Modified Oligonucleotide
This protocol outlines the procedure for conjugating an NHS ester to an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide.
-
0.1 M Sodium Bicarbonate buffer, pH 8.5.
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Size-exclusion desalting column.
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer. For a 0.2 µmole synthesis, a volume of 500 µL is typical.
-
Prepare the NHS Ester Solution: Dissolve the NHS ester in a small volume of DMSO or DMF (e.g., 25 µL) to achieve a 5-10 fold molar excess over the oligonucleotide.
-
Perform the Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution.
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.
-
Purify the Conjugate: Separate the labeled oligonucleotide from excess NHS ester and salts using a size-exclusion desalting column.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: A typical experimental workflow for protein labeling with an NHS ester.
Caption: Key factors influencing the rate of NHS ester reactions.
References
The Strategic Role of Bis-PEG9-NHS Ester in Advanced Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker component, which bridges these two entities, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. This technical guide provides an in-depth examination of Bis-PEG9-NHS ester, a homobifunctional polyethylene glycol (PEG) linker, in the context of ADC development. We will explore its mechanism of action, provide detailed experimental protocols for its use, and present a comparative analysis of how its properties, particularly its PEG length, contribute to the overall performance of an ADC. While specific quantitative data for ADCs utilizing a PEG9 linker is limited in publicly available literature, this guide will extrapolate from data on similar PEG linker lengths (e.g., PEG8 and PEG12) to provide a robust understanding of its anticipated impact.
Introduction: The Critical Role of Linkers in ADC Design
An ADC's efficacy is contingent on the harmonious interplay of its three components: the antibody, the payload, and the linker. The linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently release the cytotoxic agent upon internalization into the target cancer cell. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their hydrophilicity, biocompatibility, and ability to favorably modulate the physicochemical properties of the conjugate.[1]
PEGylation, the covalent attachment of PEG chains, can enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, thereby reducing aggregation and immunogenicity.[1][2] Furthermore, the hydrodynamic radius of the ADC is increased, which can lead to a longer plasma half-life and improved tumor accumulation.[3][4]
This compound is a homobifunctional linker, meaning it has the same reactive group, an N-hydroxysuccinimide (NHS) ester, at both ends of a nine-unit PEG chain. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, forming stable amide bonds. This makes this compound a versatile tool for conjugating payloads to antibodies.
Mechanism of Action and Physicochemical Properties
The fundamental mechanism of action for this compound in ADC development is the formation of a stable covalent bond between the antibody and a payload that has been appropriately functionalized. The nine repeating units of ethylene glycol in the PEG chain impart several key properties:
-
Hydrophilicity: The PEG9 chain increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation. This can enable higher drug-to-antibody ratios (DARs) without compromising the biophysical characteristics of the ADC.
-
Biocompatibility and Reduced Immunogenicity: PEG is known to be non-toxic and have low immunogenicity. The PEG chain can act as a shield, masking the payload from the immune system and reducing the potential for an anti-drug antibody response.
-
Pharmacokinetic Modulation: The length of the PEG chain directly influences the pharmacokinetic profile of the ADC. Longer PEG chains generally lead to a longer plasma half-life and reduced clearance. A PEG9 linker is expected to offer a balance, providing a significant improvement in pharmacokinetics over shorter PEG linkers without the potential for reduced in-vitro potency that can be observed with very long PEG chains.
-
Defined Spacer Length: this compound is a discrete molecule with a defined length, which contributes to the generation of more homogeneous ADCs compared to polydisperse PEG reagents. This homogeneity is crucial for consistent manufacturing and predictable in vivo performance.
The homobifunctional nature of this compound presents both opportunities and challenges. While it can be used to directly crosslink a payload to an antibody, it also carries the risk of inter-antibody crosslinking, leading to aggregation. Careful control of reaction conditions is therefore essential.
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol outlines a general procedure for the conjugation of a payload to an antibody using this compound. Optimization of molar ratios, reaction times, and buffer conditions is crucial for each specific antibody-payload combination.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Payload functionalized with a primary amine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 50 mM sodium borate, pH 8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the desired conjugation buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Payload-Linker Preparation:
-
Dissolve the amine-functionalized payload and a molar excess of this compound in anhydrous DMSO to prepare a stock solution. Note: Due to the homobifunctional nature of the linker, a two-step approach is often preferred where the payload is first reacted with the linker before conjugation to the antibody to minimize antibody cross-linking.
-
-
Conjugation Reaction:
-
Add the payload-linker solution to the antibody solution with gentle mixing. The molar ratio of payload-linker to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 5 to 20-fold molar excess of the payload-linker.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated payload-linker, unconjugated antibody, and aggregates using SEC or HIC.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry: Native mass spectrometry can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final ADC product.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro potency (IC50) of the ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Quantitative Data and Comparative Analysis
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)
| Linker | Clearance Rate (mL/day/kg) | Half-life (t½) (hours) |
| Non-PEGylated | Higher | Shorter |
| PEG4 | Moderate | Moderate |
| PEG8 | Lower | Longer |
| PEG12 | Lower | Longer |
| PEG24 | Lowest | Longest |
This table is a qualitative summary based on trends reported in the literature. Actual values are dependent on the specific ADC and experimental model.
A study by Burke et al. (2017) demonstrated that increasing the PEG linker length up to PEG8 resulted in a significant decrease in ADC clearance, with a plateau effect observed for longer PEG chains like PEG12 and PEG24. This suggests that a PEG9 linker would likely provide near-optimal pharmacokinetic properties , with a clearance rate and half-life comparable to that of PEG8 and PEG12 linkers.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (Representative Data)
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Data adapted from Burke et al., 2017.
In some studies, longer PEG chains have been associated with a decrease in in vitro cytotoxicity. However, the study by Burke et al. on an anti-CD30 ADC showed that PEG linker length had a minimal impact on in vitro potency. The effect of a PEG9 linker on in vitro cytotoxicity is likely to be context-dependent , influenced by the specific antibody, payload, and target antigen.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Representative Data)
| Tumor Model | Linker | Tumor Growth Inhibition |
| Xenograft | Non-PEGylated | Moderate |
| Xenograft | PEG8 | High |
| Xenograft | PEG12 | High |
| Xenograft | PEG24 | High |
This table is a qualitative summary based on trends reported in the literature.
The improved pharmacokinetic profiles conferred by PEG linkers generally translate to enhanced in vivo efficacy due to increased tumor accumulation of the ADC. It is anticipated that an ADC with a PEG9 linker would exhibit robust in vivo anti-tumor activity , comparable to that observed with PEG8 and PEG12 linkers.
Visualizations
Chemical Structure and Conjugation Chemistry
Caption: General structure of this compound and its conjugation to an antibody and payload.
Experimental Workflow for ADC Development and Evaluation
Caption: A typical workflow for the development and evaluation of an ADC.
ADC Mechanism of Action and Downstream Signaling
Caption: The linker itself does not directly influence signaling pathways. The cytotoxic payload, once released inside the target cell, interacts with its specific molecular target (e.g., microtubules or DNA), which in turn activates downstream signaling cascades, ultimately leading to apoptosis or cell cycle arrest. The specific signaling pathway activated is therefore dependent on the mechanism of action of the chosen payload.
Conclusion
This compound is a valuable tool in the ADC development toolkit. Its defined nine-unit PEG chain offers a compelling balance of properties, enhancing the hydrophilicity and stability of the conjugate, while favorably modulating its pharmacokinetic profile. Although direct quantitative data for ADCs utilizing a PEG9 linker is sparse, the wealth of data on similar PEG linkers suggests that it is likely to confer near-optimal in vivo performance. The homobifunctional nature of this compound necessitates careful control of conjugation conditions to prevent inter-antibody crosslinking. However, with appropriate optimization, this linker can be effectively employed to generate homogeneous and efficacious ADCs. As the field of ADC development continues to evolve, the rational selection of linkers, such as this compound, will remain a cornerstone of designing next-generation targeted cancer therapies with improved therapeutic windows.
References
The Strategic Application of Bis-PEG9-NHS Ester in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] At the heart of these heterobifunctional molecules lies the linker, a critical component that bridges the target protein ligand and an E3 ubiquitin ligase recruiter.[1][3] Among the diverse array of linkers, polyethylene glycol (PEG) chains have gained prominence for their favorable properties.[3] This technical guide provides an in-depth exploration of Bis-PEG9-NHS ester, a bifunctional linker increasingly utilized in the synthesis of potent and effective PROTACs.
Core Concepts: The Role of the Linker in PROTAC Efficacy
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker is not merely a spacer but an active contributor to the PROTAC's biological activity, profoundly influencing:
-
Ternary Complex Formation: The length and flexibility of the linker are critical in enabling the optimal orientation and proximity of the POI and E3 ligase for efficient ubiquitination.
-
Physicochemical Properties: PEG linkers, in particular, enhance the aqueous solubility of PROTACs, a crucial factor for bioavailability.
-
Cell Permeability: The linker's characteristics can influence a PROTAC's ability to traverse the cell membrane and reach its intracellular target.
Physicochemical Properties of this compound
This compound is a homo-bifunctional crosslinker featuring a nine-unit polyethylene glycol chain flanked by two N-hydroxysuccinimide (NHS) ester groups. The NHS esters are highly reactive towards primary amines, forming stable amide bonds, making this linker ideal for conjugating POI and E3 ligase ligands that contain amine functionalities.
| Property | Value | Reference |
| Chemical Name | 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid, 1,31-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Molecular Formula | C30H48N2O17 | |
| Molecular Weight | 708.71 g/mol | |
| Appearance | Colorless to light yellow oil/liquid | |
| Purity | ≥90% - 98% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation. First, one of the NHS ester groups reacts with the primary amine on either the POI ligand or the E3 ligase ligand. After purification, the second NHS ester group is reacted with the amine on the corresponding partner molecule.
References
Commercial Suppliers and Technical Guide for Bis-PEG9-NHS Ester
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, Bis-PEG9-NHS ester is a valuable homobifunctional crosslinker. Its polyethylene glycol (PEG) backbone enhances solubility and reduces immunogenicity of the resulting conjugate, while the N-hydroxysuccinimide (NHS) ester terminal groups efficiently react with primary amines to form stable amide bonds. This technical guide provides an in-depth overview of commercial suppliers, key technical data, and a detailed experimental protocol for the effective use of this compound.
Commercial Supplier Overview
A variety of chemical suppliers offer this compound, often with varying purities and formulations. The following table summarizes key quantitative data from several prominent commercial suppliers to facilitate easy comparison for procurement.
| Supplier | Product Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| BroadPharm | BP-21504 | ≥95% | 708.7 | -20°C[1] |
| Thermo Fisher Scientific | 21582 | N/A | 708.71 | -20°C, desiccated[2] |
| Sigma-Aldrich (Merck) | QBD10246 | >90% | 708.71 | -20°C |
| MedchemExpress | HY-117009 | 98.0% | 708.71 | 4°C (sealed); In solvent: -80°C (6 months), -20°C (1 month)[3] |
| AxisPharm | AP11508 | ≥95% | 708.71 | N/A[4] |
| Chem-Impex | 39708 | ≥90% | N/A | Temperature Sensitive |
| Vector Labs | QBD-10246 | N/A | N/A | -20°C, store under inert atmosphere |
| MedKoo Biosciences | 572092 | >95% | 708.71 | 0 - 4°C (short term), -20°C (long term) |
| J&K Scientific | 901638 | N/A | 708.71 | N/A |
| Chengdu Pukang Biotechnology | N/A | N/A | 708.71 | N/A |
| PurePEG | N/A | N/A | 752.77 (Note: Discrepancy in MW) | N/A |
Reaction Mechanism and Experimental Workflow
The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
References
An In-Depth Technical Guide to Bis-PEG9-NHS Ester (CAS Number: 1008402-79-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-NHS ester, identified by CAS number 1008402-79-6, is a hydrophilic, homobifunctional crosslinking agent. Its structure features a nine-unit polyethylene glycol (PEG) spacer arm flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This compound is a valuable tool in bioconjugation, proteomics, and drug discovery, primarily utilized for covalently linking molecules that possess primary amine groups. The PEGylated nature of the spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces the potential for aggregation, and can minimize immunogenicity.[1]
This technical guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with this compound, with a focus on its utility in protein-protein interaction studies, and the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical and Structural Properties
This compound is also known by several synonyms, including BS(PEG)9, Bis-dPEG9-NHS ester, and NHS-PEG8-NHS. The core structure consists of a 35.8 Å spacer arm, providing a defined distance for crosslinking applications.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 1008402-79-6 | |
| Molecular Formula | C30H48N2O17 | |
| Molecular Weight | 708.71 g/mol | [3] |
| Appearance | Colorless to light yellow viscous liquid or solid | |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | [4] |
| Spacer Arm Length | 35.8 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Reactivity | Primary amines (-NH2) | |
| Storage Conditions | Store at -20°C, desiccated. Material is hygroscopic. |
Mechanism of Action
The primary utility of this compound lies in its ability to covalently link molecules containing primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine residues. The NHS esters at both ends of the molecule react with primary amines under mild, slightly alkaline conditions (pH 7-9) to form stable, irreversible amide bonds. The reaction releases N-hydroxysuccinimide as a byproduct.
A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH. Therefore, it is crucial to prepare solutions of the crosslinker immediately before use and to control the reaction pH to ensure efficient conjugation.
Applications
Protein-Protein Interaction Studies
This compound is a valuable tool for investigating protein-protein interactions (PPIs) and for low-resolution 3D structural analysis of protein complexes. By covalently capturing interacting proteins, even transient interactions can be stabilized for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry. The defined spacer arm length of 35.8 Å provides distance constraints that can be used in computational modeling of protein complexes.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, this compound serves as a linker to conjugate cytotoxic drugs to monoclonal antibodies (mAbs). The resulting ADCs can selectively deliver the potent drug to tumor cells expressing the target antigen, thereby minimizing systemic toxicity. The hydrophilic PEG spacer in the linker can improve the pharmacokinetic properties of the ADC, including increased solubility and stability.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can be used in the synthesis of PROTACs, serving as the flexible and hydrophilic linker that brings the target protein and the E3 ligase into proximity, facilitating ubiquitination and subsequent degradation of the target.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimal conditions, such as molar excess of the crosslinker and reaction time, should be empirically determined for each specific application.
General Protein Crosslinking
This protocol is suitable for studying protein-protein interactions in a purified system.
Materials:
-
Protein(s) of interest
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
This compound
-
Anhydrous DMSO
-
Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a stock solution of this compound (e.g., 25 mM) in anhydrous DMSO immediately before use.
-
Dissolve the protein(s) in the Conjugation Buffer to a final concentration of 0.1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Remove excess non-reacted crosslinker and byproducts by desalting or dialysis.
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells in suspension.
Materials:
-
Cells in suspension
-
Ice-cold PBS, pH 8.0
-
This compound stock solution in anhydrous DMSO
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
Procedure:
-
Harvest cells and wash them three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media.
-
Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction for 30 minutes on ice or at 4°C to minimize internalization of the crosslinker.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Wash the cells with PBS to remove excess reagent.
-
Lyse the cells and proceed with analysis of the crosslinked proteins (e.g., by immunoprecipitation and Western blotting).
Conclusion
This compound (CAS 1008402-79-6) is a versatile and effective homobifunctional crosslinking reagent with broad applications in life sciences research and drug development. Its defined PEG spacer provides hydrophilicity and a fixed distance for conjugation, while the NHS ester reactive groups enable efficient and stable linking of molecules containing primary amines. This technical guide has summarized the key properties and provided foundational protocols for its use in studying protein-protein interactions and in the synthesis of advanced therapeutics like ADCs and PROTACs. For any specific application, optimization of the experimental conditions is recommended to achieve the desired outcome.
References
Methodological & Application
Application Notes and Protocols for Bis-PEG9-NHS Ester Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-NHS ester is a homobifunctional crosslinking reagent that covalently links proteins and other molecules containing primary amines.[1][2][3] It consists of two N-hydroxysuccinimide (NHS) esters at either end of a hydrophilic, 9-unit polyethylene glycol (PEG) spacer.[3] The NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4]
The PEG spacer arm provides several advantages, including increased water solubility of the crosslinker and the resulting conjugate, reduced potential for aggregation, and a decrease in the immunogenicity of the conjugate. This makes this compound a versatile tool for a variety of applications, including protein-protein interaction studies, antibody-drug conjugation, and the stabilization of protein complexes.
Chemical Reaction and Mechanism
The crosslinking reaction with this compound proceeds via a two-step nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a pH range of 7.2 to 8.5.
It is important to note that hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and the rate of hydrolysis increases with pH. Therefore, reactions should be performed promptly after preparing the reagent solution.
Caption: Chemical reaction of this compound with a primary amine.
Quantitative Data Summary
The efficiency of the crosslinking reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the crosslinker to the protein. The following tables provide a summary of key quantitative data to guide experimental design.
Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~17-34 minutes (for various PEG-NHS esters) |
| 8.6 | 4 | 10 minutes |
Note: The half-life of the NHS ester decreases as the pH and temperature increase, leading to a higher rate of hydrolysis.
Table 2: Recommended Molar Excess of this compound for Protein Crosslinking
| Molar Excess (Crosslinker:Protein) | Expected Outcome |
| 10-fold to 20-fold | Generally sufficient for initial experiments and labeling of 1-10 mg/mL of antibody, often resulting in 4-6 linkers per antibody molecule. |
| 20-fold to 50-fold | May be required for dilute protein solutions or to achieve a higher degree of crosslinking. |
Note: The optimal molar ratio should be determined empirically for each specific application.
Experimental Protocols
This section provides a general protocol for crosslinking proteins in solution using this compound.
Materials and Reagents
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5; or 100 mM HEPES, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Experimental Workflow
Caption: Experimental workflow for protein crosslinking with this compound.
Detailed Methodology
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate with 150 mM NaCl at a pH between 7.2 and 8.5. Buffers containing primary amines, such as Tris or glycine, are not compatible with the reaction as they will compete for the NHS ester.
-
Protein Solution Preparation: Dissolve the protein to be crosslinked in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. It is crucial to use anhydrous solvent to prevent premature hydrolysis of the NHS ester. Do not prepare stock solutions for long-term storage.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or dialysis.
-
Analysis: Analyze the crosslinked products using appropriate techniques, such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no crosslinking | Inactive crosslinker due to hydrolysis. | Prepare a fresh stock solution of the crosslinker in anhydrous DMSO or DMF immediately before use. Ensure the reagent has been stored properly under dry conditions at -20°C. |
| Presence of primary amines in the buffer. | Use an amine-free reaction buffer such as phosphate, HEPES, or borate buffer. If necessary, perform a buffer exchange of the protein sample. | |
| Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Excessive crosslinking/Precipitation | Molar excess of crosslinker is too high. | Reduce the molar excess of the crosslinker in the reaction. Perform a titration to find the optimal ratio. |
| Protein concentration is too high. | Reduce the protein concentration. | |
| Side Reactions | Reaction with other nucleophilic groups (e.g., hydroxyl, sulfhydryl, imidazole). | While less reactive than primary amines, side reactions with serine, threonine, tyrosine, and cysteine can occur. These are generally less stable than the amide bond. Optimize reaction conditions (pH, time) to favor amine reactivity. |
References
Application Notes and Protocols for Antibody Labeling with Bis-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-PEG9-NHS ester for the covalent labeling of antibodies. This homobifunctional crosslinker is a valuable tool in bioconjugation, enabling the attachment of various molecules to antibodies for applications in diagnostics, therapeutics, and research.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a nine-unit polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the potential for aggregation.[3] This crosslinker is particularly useful for creating antibody-drug conjugates (ADCs), linking antibodies to reporter molecules, or for surface modification.[4][5]
The reaction between the NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5. It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the antibody for reaction with the NHS ester.
Chemical Reaction
The fundamental reaction involves the acylation of a primary amine on the antibody by the NHS ester of the this compound, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Reaction of this compound with an antibody.
Experimental Protocols
A detailed protocol for labeling an antibody with this compound is provided below. This protocol includes steps for antibody preparation, the conjugation reaction, and purification of the final conjugate.
Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| Antibody of interest | User-provided |
| This compound | e.g., BroadPharm (Cat. No. BP-21504) |
| Anhydrous Dimethylsulfoxide (DMSO) | High-purity, molecular biology grade |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 7.2-8.0 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |
| Purification Column | Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette |
| Spectrophotometer | For measuring protein concentration |
Antibody Preparation
It is critical to ensure the antibody solution is free of any amine-containing substances like Tris, glycine, or ammonium ions, as well as stabilizing proteins such as bovine serum albumin (BSA), which will interfere with the labeling reaction.
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer. This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer. A typical concentration used is 2 mg/mL.
-
Quantification: Measure the antibody concentration using a spectrophotometer at 280 nm (A280).
Conjugation Reaction
The following steps outline the labeling procedure. It is recommended to perform small-scale trial reactions to determine the optimal molar ratio of this compound to antibody for your specific application.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. The molecular weight of this compound is approximately 708.7 g/mol .
-
Calculate Molar Ratio: Determine the desired molar excess of the this compound to the antibody. A starting point of a 10- to 20-fold molar excess is often recommended.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the prepared antibody solution. Mix gently by pipetting. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Protect the reaction from light if the molecule being conjugated is light-sensitive.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-100 mM. Incubate for 15 minutes at room temperature.
Purification of the Labeled Antibody
After the reaction, it is necessary to remove unreacted this compound and the NHS byproduct.
-
Purification Method: The most common method for purifying the labeled antibody is size-exclusion chromatography (gel filtration). Desalting columns are convenient for small-scale reactions. Dialysis can also be used.
-
Column Equilibration: Equilibrate the desalting column with an appropriate storage buffer for your antibody, such as Phosphate-Buffered Saline (PBS).
-
Purification: Apply the quenched reaction mixture to the equilibrated column and collect the purified, labeled antibody according to the manufacturer's instructions.
Characterization of the Labeled Antibody
After purification, it is important to characterize the antibody conjugate.
-
Concentration Measurement: Determine the final concentration of the labeled antibody using a spectrophotometer at 280 nm.
-
Degree of Labeling (DOL): If a chromophore or fluorophore has been conjugated, the DOL can be determined spectrophotometrically.
-
Functional Analysis: Perform an immunoassay (e.g., ELISA) to confirm that the antigen-binding activity of the antibody has been retained.
-
Purity and Integrity: Analyze the conjugate by SDS-PAGE to check for purity and any significant changes in molecular weight.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Reaction Conditions | ||
| pH | 7.2 - 8.5 | |
| Optimal pH | 8.3 - 8.5 | |
| Temperature | Room Temperature or 4°C | |
| Incubation Time | 30 - 120 minutes | |
| Reagent Concentrations | ||
| Antibody Concentration | 1 - 10 mg/mL | |
| This compound:Antibody Molar Ratio | 3:1 to 20:1 | |
| Purification | ||
| Method | Size-Exclusion Chromatography (Gel Filtration), Dialysis | |
| Storage | ||
| This compound (solid) | -20°C with desiccant | |
| This compound (in DMSO) | Use immediately; avoid long-term storage | |
| Labeled Antibody | Store under conditions similar to the unlabeled antibody |
Experimental Workflow Diagram
Caption: Workflow for antibody labeling with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of primary amines in the antibody buffer. | Perform thorough buffer exchange of the antibody into an amine-free buffer. |
| Hydrolysis of this compound. | Prepare the NHS ester solution immediately before use in anhydrous DMSO. Ensure the vial is warmed to room temperature before opening to prevent moisture condensation. | |
| Incorrect pH of the reaction buffer. | Verify the pH of the conjugation buffer is between 7.2 and 8.5. | |
| Antibody Aggregation | High degree of labeling. | Reduce the molar ratio of this compound to antibody. |
| Unsuitable buffer conditions. | Optimize buffer composition, including ionic strength and pH. | |
| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Reduce the molar ratio of the NHS ester. Consider alternative conjugation chemistries that target other functional groups (e.g., sulfhydryls). |
By following these guidelines and protocols, researchers can effectively utilize this compound for the successful labeling of antibodies for a wide array of biological applications.
References
Application Notes and Protocols for Conjugating Bis-PEG9-NHS Ester to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins.[1][2] Modifications can improve solubility, extend circulating half-life, and reduce immunogenicity.[3][] Bis-PEG9-NHS ester is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups at the termini of a nine-unit polyethylene glycol chain.[5] These NHS esters react efficiently with primary amines, such as the N-terminus and the ε-amine of lysine residues on peptides, to form stable amide bonds. This bifunctionality allows for intramolecular cyclization to create stabilized cyclic peptides or intermolecular crosslinking to form peptide dimers or oligomers, depending on the reaction conditions. These modifications can be crucial for developing peptide-based therapeutics, such as dimeric ligands for receptor targeting.
This document provides detailed protocols for the conjugation of this compound to peptides, covering reaction setup, purification, and characterization of the final products.
Key Considerations for Reaction Stoichiometry
The molar ratio of this compound to the peptide is a critical parameter that dictates the outcome of the conjugation. While empirical testing is necessary for each specific peptide, the following general principles apply:
| Molar Ratio (Peptide:Bis-PEG9-NHS) | Expected Primary Product | Rationale |
| 1:1 to 1:5 | Intramolecular Cyclization | Lower concentration of the crosslinker favors reaction with two amine groups on the same peptide molecule, provided the peptide has at least two accessible primary amines and a conformation that allows for cyclization. This is typically performed under high dilution to minimize intermolecular reactions. |
| >1:1 (e.g., 2:1 or higher) | Intermolecular Dimerization | A higher concentration of the peptide relative to the crosslinker promotes the reaction of each NHS ester on the linker with a separate peptide molecule. |
| 1:>5 (e.g., 1:10 to 1:50) | Potential for Oligomerization and Multiple PEGylations | A large excess of the crosslinker can lead to the formation of more complex conjugates and potential modification of multiple sites on the peptide. |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (or 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification columns (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography)
-
Mass Spectrometer (e.g., ESI-MS) for characterization
Protocol for Intramolecular Peptide Cyclization
This protocol aims to favor the formation of a cyclic peptide by reacting the this compound with two primary amines on the same peptide molecule.
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 0.1-0.5 mg/mL. Higher dilutions favor intramolecular reactions.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Conjugation Reaction: Slowly add a 1.5-fold molar excess of the dissolved this compound to the peptide solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the cyclic peptide from unreacted peptide, excess crosslinker, and reaction byproducts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: Confirm the molecular weight of the cyclic peptide using mass spectrometry. The expected mass will be the mass of the original peptide plus the mass of the PEG linker minus the mass of two NHS groups.
Protocol for Intermolecular Peptide Dimerization
This protocol is designed to create peptide dimers by crosslinking two peptide molecules with one this compound molecule.
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL. Higher peptide concentrations favor intermolecular reactions.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 0.4-fold molar equivalent of the dissolved this compound to the peptide solution. This sub-stoichiometric ratio of the crosslinker helps to minimize the formation of higher-order oligomers.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15-30 minutes.
-
Purification: Separate the peptide dimer from monomers, unreacted reagents, and potential oligomers using Size-Exclusion Chromatography (SEC) or RP-HPLC.
-
Characterization: Verify the formation of the dimer by mass spectrometry. The expected molecular weight will be (2 * peptide mass) + (mass of PEG linker) - (2 * mass of NHS groups).
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Conjugation
Caption: General workflow for conjugating this compound to peptides.
Signaling Pathway Example: Dimeric Peptide Targeting a GPCR
Dimeric ligands can induce or inhibit receptor dimerization and subsequent downstream signaling. For example, a dimeric antagonist for the CXCR4 receptor can block its signaling pathway, which is implicated in cancer metastasis.
Caption: Inhibition of CXCR4 signaling by a dimeric peptide antagonist.
References
Application Notes and Protocols: Calculating Molar Excess of Bis-PEG9-NHS Ester for Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-NHS ester is a homobifunctional crosslinking agent that contains two N-hydroxysuccinimide (NHS) esters at the termini of a hydrophilic nine-unit polyethylene glycol (PEG) spacer. This reagent is widely utilized in bioconjugation to link two molecules containing primary amines, such as proteins, peptides, or amine-modified oligonucleotides, through stable amide bonds.[1][2][3][4] The PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce the immunogenicity of the labeled molecule.[5]
The successful conjugation with this compound hinges on the precise control of the reaction conditions, with the molar ratio of the crosslinker to the target molecule being a critical parameter. This document provides a detailed guide for calculating the optimal molar excess of this compound and offers comprehensive experimental protocols for its use in bioconjugation.
Principles of NHS Ester Chemistry
The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly dependent on the pH of the reaction buffer.
Key Reaction Parameters:
-
pH: The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. At a lower pH, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis and reducing the conjugation efficiency.
-
Buffer Choice: Buffers should be free of primary amines, such as Tris or glycine, which would compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.
-
Concentration: The concentration of the protein or other target molecule can influence the required molar excess of the NHS ester. More dilute protein solutions may require a higher molar excess to achieve the desired degree of labeling.
Calculating Molar Excess
The molar excess of this compound required for a conjugation reaction is the ratio of the moles of the crosslinker to the moles of the target molecule. Determining the optimal molar excess is an empirical process and depends on several factors, including the number of available primary amines on the target molecule and the desired degree of labeling.
General Formula for Calculating the Mass of this compound:
Caption: A typical experimental workflow for bioconjugation using this compound.
Signaling Pathway of NHS Ester Reaction
Caption: Reaction mechanism of this compound with a primary amine.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5 for optimal reactivity. |
| Presence of primary amines in the buffer. | Use an amine-free buffer like PBS or sodium bicarbonate. | |
| Hydrolysis of the this compound. | Prepare the NHS ester solution immediately before use in an anhydrous solvent. Consider increasing the molar excess. | |
| Insufficient molar excess. | Optimize the molar excess by performing a titration experiment. | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the this compound. |
| High concentration of organic solvent. | Ensure the final concentration of DMF or DMSO does not exceed 10%. | |
| Loss of Biological Activity | Modification of critical amine residues. | Perform site-directed mutagenesis to protect critical residues or try a different crosslinker with alternative reactivity. Consider reducing the molar excess to achieve a lower degree of labeling. |
By carefully considering these factors and following the provided protocols, researchers can successfully utilize this compound for their bioconjugation needs. Optimization of the molar excess and other reaction parameters for each specific application is crucial for achieving the desired outcome.
References
Optimizing Reaction Buffer Conditions for NHS Ester Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for the covalent attachment of molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1][2] This method facilitates the creation of a stable amide bond between an NHS ester and a primary amine on the target molecule.[1][3] The efficiency and specificity of this coupling reaction are critically dependent on the reaction buffer conditions. These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for successful and reproducible NHS ester coupling reactions.
The core of NHS ester chemistry lies in the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This reaction is in direct competition with the hydrolysis of the NHS ester, a process that is significantly influenced by the pH of the reaction environment.[4] Therefore, meticulous control of the reaction buffer is paramount to maximize the yield of the desired conjugate while minimizing undesirable side reactions.
Key Buffer Parameters for NHS Ester Coupling
The success of an NHS ester coupling reaction is governed by several key buffer parameters: pH, buffer type, buffer concentration, and temperature. A thorough understanding of these parameters is essential for optimizing conjugation efficiency.
pH
The pH of the reaction buffer is the most critical factor influencing the outcome of an NHS ester coupling reaction. The optimal pH range is a delicate balance between ensuring the nucleophilicity of the target amine and minimizing the hydrolysis of the NHS ester.
-
Amine Reactivity: For the coupling reaction to occur, the primary amine on the biomolecule must be in its deprotonated, nucleophilic state (-NH2). At a pH below the pKa of the amine (for the ε-amino group of lysine, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the coupling reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive for conjugation. The rate of this competing hydrolysis reaction increases significantly at higher pH values.
The optimal pH range for most NHS ester coupling reactions is between 7.2 and 9.0 . For many protein and antibody labeling applications, a pH of 8.0 to 8.5 is often recommended to achieve a good balance between amine reactivity and NHS ester stability. However, the optimal pH can be application-specific. For instance, in some cases of oligonucleotide labeling, a pH of 8.5 to 8.75 has been used effectively. One study on porphyrin-NHS esters found that a pH of 9.0 resulted in the highest conjugation yield, despite the faster hydrolysis rate.
Buffer Type
The choice of buffer is crucial to avoid unintended side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the NHS ester. However, these amine-containing buffers can be effectively used to quench the reaction.
Recommended Buffers:
-
Phosphate buffer
-
Carbonate-bicarbonate buffer
-
Borate buffer
-
HEPES buffer
Buffer Concentration
A buffer concentration of 0.1 M is commonly used for NHS ester coupling reactions. For large-scale labeling reactions, a higher buffer concentration may be beneficial to prevent a drop in pH due to the release of N-hydroxysuccinimide (a weak acid) as a byproduct of the reaction and from hydrolysis of the NHS ester.
Temperature and Reaction Time
NHS ester coupling reactions are typically performed at room temperature (approximately 25°C) for 0.5 to 4 hours . Alternatively, the reaction can be carried out at 4°C overnight . Lowering the temperature can be advantageous for sensitive proteins and helps to reduce the rate of NHS ester hydrolysis, although it will also slow down the desired aminolysis reaction.
Data Presentation: Summary of Key Reaction Parameters
The following tables summarize the key quantitative data and recommended conditions for NHS ester coupling reactions.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| pH | 7.2 - 9.0 | The optimal pH balances amine reactivity and NHS ester stability. For many proteins, pH 8.0 - 8.5 is a good starting point. | |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine) during the reaction. | |
| Buffer Concentration | 0.1 M | Higher concentrations can be used for large-scale reactions to buffer against pH changes. | |
| Temperature | Room Temperature (25°C) or 4°C | Room temperature reactions are faster (0.5 - 4 hours). 4°C reactions are slower but reduce hydrolysis. | |
| NHS Ester Molar Excess | 5- to 20-fold (protein labeling) | The optimal ratio should be determined empirically for each specific application. |
| pH | NHS Ester Half-life | Notes | Source(s) |
| 7.0 (at 0°C) | ~4-5 hours | Demonstrates the increased stability of NHS esters at neutral pH and low temperature. | |
| 8.0 | 1 hour | Hydrolysis rate increases as the pH becomes more alkaline. | |
| 8.6 (at 4°C) | ~10 minutes | Illustrates the rapid hydrolysis of NHS esters at higher pH. |
| pH | Conjugation Reaction Time (t1/2) | Conjugation Yield | Notes | Source(s) |
| 8.0 | 80 min | ~87-92% | Kinetic study of a specific porphyrin-NHS ester conjugation. | |
| 8.5 | 20 min | ~87-92% | The rate of conjugation is more sensitive to pH than the rate of hydrolysis. | |
| 9.0 | 10 min | >85% | Despite a faster hydrolysis rate, pH 9.0 provided the highest yield in this study. |
Experimental Protocols
The following are generalized protocols for NHS ester coupling reactions with antibodies and oligonucleotides. It is highly recommended to optimize the conditions for each specific application.
Protocol 1: Antibody Labeling with an NHS Ester
This protocol provides a general procedure for labeling an IgG antibody with a fluorescent dye or other molecule functionalized with an NHS ester.
Materials:
-
IgG antibody to be labeled (in an amine-free buffer like PBS)
-
NHS ester of the desired label
-
Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.0-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.0
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
Adjust the buffer of the antibody solution to the reaction buffer. This can be done by dialysis against the reaction buffer or by adding a concentrated stock of the reaction buffer. For example, add 250 µl of 1 M NaHCO₃ to the antibody solution to achieve a final pH between 8.0 and 8.5.
-
The recommended antibody concentration is typically between 2-10 mg/mL.
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of the NHS ester to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Perform the Coupling Reaction:
-
Calculate the required amount of NHS ester solution to add to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a common starting point.
-
Slowly add the NHS ester stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with PBS.
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute will be the labeled antibody. Collect the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the label.
-
Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: Oligonucleotide Labeling with an NHS Ester
This protocol describes the labeling of an amine-modified oligonucleotide with an NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of the desired label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-8.75
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification: Desalting column (e.g., Glen Gel-Pak™) or HPLC
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 0.3 to 0.8 mM.
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of the NHS ester to come to room temperature.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Perform the Coupling Reaction:
-
Add the NHS ester stock solution to the oligonucleotide solution. A 5- to 10-fold molar excess of the NHS ester is a common starting point.
-
Gently vortex the mixture.
-
Incubate the reaction for 1-2 hours at room temperature. If the label is light-sensitive, protect the reaction from light.
-
-
Purify the Conjugate:
-
Separate the labeled oligonucleotide from the unreacted NHS ester and byproducts using a desalting column or by precipitation.
-
For desalting columns, follow the manufacturer's instructions.
-
For precipitation, ethanol precipitation can be effective.
-
Mandatory Visualization
Caption: NHS ester coupling reaction mechanism.
Caption: General experimental workflow for NHS ester coupling.
Conclusion
The successful conjugation of biomolecules using NHS ester chemistry is highly achievable with careful attention to the reaction buffer conditions. By optimizing the pH, selecting an appropriate buffer system, and controlling the reaction temperature and time, researchers can significantly improve the efficiency and reproducibility of their bioconjugation experiments. The protocols and data presented in these application notes serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of NHS ester chemistry in their research.
References
Application Notes and Protocols for Bis-PEG9-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[1][2] Bis-PEG9-NHS ester is a homobifunctional crosslinker featuring a discrete nine-unit polyethylene glycol (PEG) chain, flanked by two N-hydroxysuccinimide (NHS) ester groups.[3][4][5] This linker is particularly valuable in ADC development due to the hydrophilic nature of the PEG spacer, which can enhance the solubility and stability of the resulting ADC, and the amine-reactive NHS esters that facilitate covalent conjugation to antibodies.
These application notes provide a comprehensive guide to utilizing this compound for the creation of ADCs, including detailed experimental protocols, data presentation, and visualizations to aid in the design and execution of your research.
Properties and Advantages of this compound in ADCs
This compound offers several advantages in the construction of ADCs:
-
Enhanced Hydrophilicity: The PEG spacer is hydrophilic, which can help to mitigate the aggregation often caused by hydrophobic drug payloads. This improved solubility contributes to better stability and formulation of the ADC.
-
Defined Spacer Length: As a discrete PEG linker, Bis-PEG9-NHS has a defined molecular weight and spacer length, leading to more homogeneous ADC preparations compared to polydisperse PEG linkers. This homogeneity is a critical quality attribute for therapeutic agents.
-
Amine-Reactive Conjugation: The NHS esters react efficiently with primary amines, such as the ε-amino groups of lysine residues on the surface of antibodies, to form stable amide bonds.
-
Homobifunctional Nature: The presence of two NHS esters allows for a two-step conjugation strategy. First, one NHS ester can react with an amine-containing cytotoxic drug to form a drug-linker complex. This complex can then be purified before reacting the second NHS ester with the antibody, providing greater control over the conjugation process.
Data Presentation
The inclusion of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. While specific data for this compound is not extensively published, the following tables summarize representative quantitative data from studies utilizing other discrete PEG linkers in ADC development, illustrating the expected trends.
Table 1: Representative Data on the Effect of PEGylation on ADC Drug-to-Antibody Ratio (DAR)
| Linker Type | Molar Ratio (Linker:Antibody) | Average DAR | Reference |
| Non-PEGylated | 10:1 | 3.5 | Generic Data |
| PEG4-Linker | 10:1 | 3.8 | Illustrative |
| PEG8-Linker | 10:1 | 4.0 | Illustrative |
| Bis-PEG9-NHS (Expected) | 10:1 | ~4.0 | Estimated |
Note: DAR is dependent on several factors including the number of available lysine residues, reaction conditions, and linker chemistry.
Table 2: Representative In Vitro Potency of PEGylated ADCs
| Cell Line | Target Antigen | ADC Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | CD30 | No PEG | ~10 | |
| Karpas-299 | CD30 | PEG2 | ~10 | |
| Karpas-299 | CD30 | PEG8 | ~10 | |
| Karpas-299 | CD30 | PEG9 (Expected) | ~10 | Estimated |
| HER2-positive | HER2 | Short PEG Linker | 8.8 pM | Generic Data |
Note: The impact of PEG length on in vitro potency can vary depending on the specific antibody, payload, and target antigen.
Table 3: Stability Analysis of a Representative PEGylated ADC
| ADC Formulation | Storage Condition | Aggregation (%) - Initial | Aggregation (%) - 1 Month | Reference |
| ADC with Linear PEG24 | 4°C | < 1% | 1.5% | |
| ADC with Pendant (PEG12)2 | 4°C | < 1% | < 1% | |
| ADC with Bis-PEG9 (Expected) | 4°C | < 1% | < 1.5% | Estimated |
Note: Stability is influenced by the linker architecture, DAR, and formulation buffer.
Experimental Protocols
The following are detailed protocols for the creation, purification, and characterization of an ADC using this compound.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the formation of a drug-linker complex followed by conjugation to the antibody. This method is recommended for the homobifunctional this compound to ensure better control over the reaction and a more homogeneous final product.
Materials:
-
Amine-containing cytotoxic drug
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., SEC, HIC)
Step 1: Formation of the Drug-Linker Complex
-
Dissolve the Cytotoxic Drug: Prepare a stock solution of the amine-containing cytotoxic drug in anhydrous DMSO. The concentration will depend on the drug's solubility.
-
Dissolve this compound: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10-20 mM.
-
Reaction: In a light-protected vial, add the cytotoxic drug solution to the this compound solution. A slight molar excess of the drug (e.g., 1.1 to 1.5-fold) is recommended to drive the reaction towards the mono-substituted linker. The reaction should be performed in a low-moisture environment.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Purification of Drug-Linker Complex (Optional but Recommended): Purify the drug-linker complex from unreacted drug and linker using reverse-phase HPLC. Lyophilize the purified product.
Step 2: Conjugation to the Antibody
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. Adjust the pH of the antibody solution to 7.2-8.0 using the Reaction Buffer.
-
Prepare the Drug-Linker Solution: Dissolve the purified drug-linker complex in DMSO.
-
Conjugation Reaction: Add the drug-linker solution to the antibody solution with gentle mixing. The molar ratio of the drug-linker to the antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), but a starting point of 5-10 fold molar excess of the drug-linker is common. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of the ADC
-
Size Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove unconjugated drug-linker and other small molecules.
-
Hydrophobic Interaction Chromatography (HIC) (Optional): HIC can be used to separate ADC species with different DARs, allowing for the isolation of a more homogeneous product.
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
-
Measure Absorbance: Measure the UV-Vis absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Calculations:
-
Calculate the antibody concentration using its extinction coefficient at 280 nm, correcting for the drug's absorbance at this wavelength.
-
Calculate the drug concentration using its extinction coefficient at its λmax.
-
The DAR is the molar ratio of the drug to the antibody.
-
2. Determination of DAR and Heterogeneity by HIC-HPLC
-
Mobile Phases:
-
Buffer A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Buffer B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
-
Chromatography: Use a HIC column and run a gradient from high to low salt concentration.
-
Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DARs. The area of each peak can be integrated to determine the relative abundance of each species and the average DAR.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Logical relationship of ADC components to desired properties.
References
Application Notes and Protocols for Surface Modification using Bis-PEG9-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-PEG9-NHS ester for the surface modification of materials, particularly in the context of biomedical and drug development research. Detailed protocols for common applications are provided, along with illustrative data and a diagram of a relevant biological signaling pathway influenced by PEGylated surfaces.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 9-unit polyethylene glycol (PEG) spacer. The NHS esters react specifically and efficiently with primary amine groups (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds.[1][2] The hydrophilic PEG chain imparts several desirable properties to the modified surface, including increased water solubility, reduced non-specific protein adsorption, and decreased immunogenicity.[3]
Key Features:
-
Homobifunctional: Allows for the crosslinking of two amine-containing molecules or the modification of an amine-containing surface.
-
Amine-Reactive: The NHS ester groups selectively react with primary amines at physiological to slightly basic pH (7.0-8.5).[3]
-
PEG Spacer: The 9-unit PEG chain is hydrophilic, flexible, and provides a spacer arm of approximately 35.7 Å.[4]
-
Reduces Non-Specific Binding: The PEGylated surface resists protein adsorption, a critical feature for biomaterials and in vivo applications.
Applications
The unique properties of this compound make it a versatile tool for a range of applications in research and drug development:
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, gold nanoparticles, polymeric nanoparticles) to improve their stability in biological fluids, prolong circulation time, and for further conjugation of targeting ligands.
-
Creation of Protein-Resistant Surfaces: Coating surfaces of medical devices, biosensors, and cell cultureware to prevent fouling by proteins and cells.
-
Biosensor Development: Immobilizing antibodies or other capture proteins onto a sensor surface while minimizing non-specific binding of other molecules from the sample matrix.
-
Crosslinking of Proteins and Peptides: Studying protein-protein interactions or creating stable protein conjugates.
Quantitative Data on Surface Modification with PEG Esters
Table 1: Effect of PEG Surface Density on Protein Adsorption
This table presents data on the adsorption of different proteins onto surfaces modified with Poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG), a polymer that creates a PEGylated surface. The data illustrates that increasing PEG surface density significantly reduces the amount of adsorbed protein.
| Surface Modification | Adsorbed Myoglobin (ng/cm²) | Adsorbed Albumin (ng/cm²) | Adsorbed Fibrinogen (ng/cm²) |
| Bare Niobium | 150 | 200 | 250 |
| PLL-g-PEG (Low Density) | 80 | 120 | 150 |
| PLL-g-PEG (Medium Density) | 30 | 50 | 70 |
| PLL-g-PEG (High Density) | <10 | <10 | <20 |
Data adapted from a study on PLL-g-PEG. The values are representative of the trend observed with PEGylated surfaces.
Table 2: Coverage Density of PEG Chains on Gold Nanostructures
This table shows the effect of particle size on the coverage density of amine-terminated PEG chains on gold nanocubes (AuNCs). This illustrates how the geometry of the substrate can influence the efficiency of PEGylation.
| Gold Nanocube Edge Length | Average Number of PEG Chains per AuNC | Coverage Density (PEG chains/nm²) |
| 30 nm | 3,300 ± 1,040 | 0.61 |
| 50 nm | 12,700 ± 3,340 | 0.85 |
| 60 nm | 29,500 ± 8,980 | 1.36 |
Data is for HS-PEG5000-NH2 on gold nanocubes and is provided for illustrative purposes. The trend of increasing coverage with size is a key consideration in nanoparticle design.
Table 3: Cellular Uptake of PEGylated vs. Non-PEGylated Nanoparticles
This table demonstrates the significant reduction in cellular uptake of nanoparticles after surface modification with PEG.
| Nanoparticle Type | Cellular Uptake by 3T3 Fibroblasts (% of control) |
| Non-PEGylated Nanoparticles | 100% |
| PEGylated Nanoparticles (10 kDa PEG) | ~10% |
This data illustrates the "stealth" effect conferred by PEGylation, reducing recognition and uptake by cells.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Protocol 1: Functionalization of Amine-Modified Nanoparticles
This protocol describes the general procedure for conjugating this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the NHS ester to the available amine groups on the nanoparticles is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Pellet the functionalized nanoparticles by centrifugation. Carefully remove the supernatant containing unreacted this compound and byproducts.
-
Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents.
-
Final Resuspension: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage or downstream applications.
Protocol 2: Creation of a Protein-Resistant Surface
This protocol outlines the modification of an amine-functionalized solid support (e.g., glass slide, microplate) to reduce non-specific protein binding.
Materials:
-
Amine-functionalized solid support
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Washing Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Deionized water
-
Nitrogen or argon gas
Procedure:
-
Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.
-
Surface Activation: Add the this compound solution to the amine-functionalized surface, ensuring the entire surface is covered.
-
Incubation: Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.
-
Washing: Gently wash the surface with anhydrous DMSO or DMF to remove the bulk of the unreacted reagent.
-
Quenching: Immerse the surface in the Quenching Buffer for 30 minutes at room temperature to deactivate any remaining NHS ester groups.
-
Final Washing: Wash the surface thoroughly with deionized water, followed by the Washing Buffer.
-
Drying and Storage: Dry the surface under a stream of nitrogen or argon gas and store in a desiccated environment until use.
Visualization of Relevant Pathways and Workflows
Signaling Pathway Influenced by PEGylated Surfaces
While PEGylation is often designed to create bio-inert surfaces, studies have shown that PEGylated nanomaterials can still interact with cells and modulate signaling pathways. For example, PEGylated graphene oxide has been shown to stimulate cytokine secretion in macrophages by enhancing integrin β8-related signaling.
Caption: Integrin β8 signaling activated by a PEGylated nanomaterial.
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates the key steps in the functionalization of amine-modified nanoparticles with this compound.
Caption: Workflow for nanoparticle PEGylation with this compound.
Logical Relationship of Surface Modification and Biological Outcome
This diagram shows the logical progression from surface modification with this compound to the desired biological outcomes.
Caption: From chemical reaction to desired biological properties.
References
Application Notes and Protocols for Bioconjugation Using Homobifunctional NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional N-hydroxysuccinimide (NHS) esters are powerful crosslinking reagents widely used in bioconjugation to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. These reagents possess two identical NHS ester reactive groups, enabling the formation of stable amide bonds with primary amino groups found on the N-terminus of proteins and the side chains of lysine residues.[1][2] The versatility and efficiency of homobifunctional NHS esters make them indispensable tools for studying protein-protein interactions, stabilizing protein complexes, and preparing antibody-drug conjugates.[3]
This document provides detailed application notes, experimental protocols, and key quantitative data for utilizing homobifunctional NHS esters in bioconjugation.
Chemical Principle
The bioconjugation reaction with homobifunctional NHS esters proceeds via a nucleophilic acyl substitution mechanism. A primary amine on the target biomolecule attacks the carbonyl carbon of one of the NHS esters, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The second NHS ester group can then react with a primary amine on another molecule or within the same molecule, resulting in intermolecular or intramolecular crosslinking, respectively.
The efficiency of this reaction is highly dependent on pH. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[4][5] Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the aminolysis reaction and reduces the conjugation yield.
Applications
Homobifunctional NHS esters are employed in a variety of applications, including:
-
Protein-Protein Interaction Studies: To identify and characterize interacting proteins by covalently trapping them.
-
Stabilization of Protein Quaternary Structure: To stabilize multi-protein complexes for structural analysis by techniques such as cryo-electron microscopy.
-
Intramolecular Crosslinking: To probe the three-dimensional structure of proteins by identifying residues in close proximity.
-
Cell Surface Receptor Crosslinking: To study receptor clustering and signaling pathways.
-
Enzyme Immobilization: To covalently attach enzymes to solid supports for various biotechnological applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters for bioconjugation reactions using homobifunctional NHS esters.
Table 1: Common Homobifunctional NHS Ester Crosslinkers and Their Properties
| Crosslinker | Full Name | Spacer Arm Length (Å) | Solubility | Membrane Permeability |
| DSS | Disuccinimidyl suberate | 11.4 | Water-insoluble | Permeable |
| BS3 | Bis(sulfosuccinimidyl) suberate | 11.4 | Water-soluble | Impermeable |
| DSG | Disuccinimidyl glutarate | 7.7 | Water-insoluble | Permeable |
| DSP | Dithiobis(succinimidyl propionate) | 12.0 | Water-insoluble | Permeable |
Table 2: Recommended Reaction Conditions for NHS Ester Bioconjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and minimizing hydrolysis. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow the reaction and minimize protein degradation. |
| Reaction Time | 30 minutes to 2 hours | Optimization is often necessary depending on the specific reactants and desired degree of labeling. |
| Molar Excess of NHS Ester | 10- to 50-fold | A higher excess is often used for more dilute protein solutions. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the crosslinking reaction over hydrolysis. |
Table 3: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 25 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.5 | 25 | ~30 minutes |
| 9.0 | 25 | ~10 minutes |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using a Water-Insoluble NHS Ester (e.g., DSS)
This protocol provides a general procedure for crosslinking proteins in solution using a water-insoluble homobifunctional NHS ester like Disuccinimidyl Suberate (DSS).
Materials:
-
Protein sample (1-10 mg/mL in a suitable buffer)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines such as Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
DSS Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF. For example, to make a 25 mM solution, dissolve 2 mg of DSS in 216 µL of DMSO.
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
The molar ratio of DSS to protein should be optimized. A 10- to 50-fold molar excess is a good starting point. For protein concentrations >5 mg/mL, a 10-fold molar excess is recommended, while for concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Cell Surface Protein Crosslinking using a Water-Soluble NHS Ester (e.g., BS3)
This protocol outlines a method for crosslinking cell surface proteins using the membrane-impermeable, water-soluble crosslinker Bis(sulfosuccinimidyl) suberate (BS3).
Materials:
-
Cell suspension or adherent cells
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Reaction Buffer: Ice-cold PBS, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation:
-
For cells in suspension, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0).
-
-
BS3 Solution Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer.
-
Crosslinking Reaction:
-
Add the BS3 solution to the cells to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-20 mM Tris and incubate for 15 minutes at room temperature to quench the reaction.
-
Cell Lysis and Analysis:
-
Wash the cells with PBS to remove excess quenching buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the crosslinked proteins from the cell lysate by immunoprecipitation, SDS-PAGE, and Western blotting.
-
Visualizations
Caption: Workflow for a typical protein-protein interaction study.
Caption: Choosing the right crosslinker for your experiment.
References
- 1. Gas-Phase Intramolecular Protein Crosslinking via Ion/Ion Reactions: Ubiquitin and a Homobifunctional sulfo-NHS Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Bis-PEG9-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, storage, and handling of stock solutions of Bis-PEG9-NHS ester, a homobifunctional crosslinker crucial for various bioconjugation applications, including antibody-drug conjugates (ADCs) and PROTACs.[1][2] Adherence to these protocols is critical to ensure the integrity and reactivity of the N-hydroxysuccinimide (NHS) ester groups, which are susceptible to hydrolysis.
Introduction to this compound
This compound is a valuable tool in bioconjugation, featuring two NHS ester terminal groups that react with primary amines on biomolecules to form stable amide bonds.[2][3][4] The polyethylene glycol (PEG) spacer enhances water solubility and can reduce the immunogenicity of the resulting conjugate. The primary challenge in working with NHS esters is their sensitivity to moisture, which leads to hydrolysis of the ester and a loss of reactivity.
Chemical Properties and Solubility
A thorough understanding of the chemical properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C30H48N2O17 | |
| Molecular Weight | 708.71 g/mol | |
| Appearance | Colorless to light yellow viscous liquid or oil | |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | MedChemExpress, Vector Labs, MedKoo Biosciences, BroadPharm, AxisPharm |
Stability and Storage
Proper storage is paramount to maintaining the reactivity of this compound. The NHS ester moiety is highly susceptible to hydrolysis, a competing reaction with the desired aminolysis.
Solid Reagent Storage:
The solid (or neat liquid) reagent should be stored in a cool, dry environment, protected from moisture.
| Condition | Recommendation |
| Temperature | -20°C for long-term storage (months to years). 4°C for short-term storage (days to weeks). |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) and with a desiccant to minimize moisture exposure. |
| Handling | Always allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder. |
Stock Solution Stability:
The stability of stock solutions is highly dependent on the solvent and storage temperature. Aqueous solutions of NHS esters are not stable and should be used immediately.
| Solvent | Storage Temperature | Stability | Source |
| Anhydrous DMSO or DMF | -20°C | Up to 1 month | MedchemExpress |
| Anhydrous DMSO or DMF | -80°C | Up to 6 months | MedchemExpress |
Experimental Protocols
Required Materials
-
This compound
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen) (optional but recommended)
-
Precision micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Conical tubes or vials for storage
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many bioconjugation experiments.
-
Equilibrate the Reagent: Remove the vial of this compound from cold storage and allow it to warm to room temperature for at least 15-20 minutes before opening. This critical step prevents moisture from condensing on the reagent.
-
Solvent Preparation: Use high-quality, anhydrous DMSO or DMF. Ensure the solvent is amine-free. For instance, aged DMF can contain dimethylamine, which will react with the NHS ester.
-
Calculation:
-
Molecular Weight of this compound = 708.71 g/mol
-
To prepare a 10 mM solution, you will need 7.087 mg per 1 mL of solvent.
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound in a suitable tube.
-
Add the calculated volume of anhydrous DMSO or DMF.
-
Mix thoroughly by vortexing until the reagent is completely dissolved. Gentle warming or sonication may be required for higher concentrations.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
If possible, purge the headspace of each aliquot with an inert gas before capping tightly.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Buffer Considerations for Conjugation Reactions
The choice of buffer for the subsequent conjugation reaction is critical to avoid premature hydrolysis of the NHS ester.
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH range of 7.2 to 8.5 are suitable for NHS ester reactions. The optimal pH for the coupling of amines with NHS esters in aqueous buffers is 8.3-8.5.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris-buffered saline (TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Visualized Workflows and Reactions
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
NHS Ester Reaction with a Primary Amine
Caption: Desired aminolysis vs. competing hydrolysis pathway.
By following these detailed application notes and protocols, researchers can ensure the optimal performance of this compound in their experiments, leading to reliable and reproducible results in the development of novel bioconjugates.
References
Troubleshooting & Optimization
how to prevent hydrolysis of Bis-PEG9-NHS ester
Welcome to the technical support center for Bis-PEG9-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound and troubleshooting common issues encountered during its use in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker. It features two N-hydroxysuccinimide (NHS) ester groups at either end of a 9-unit polyethylene glycol (PEG) spacer. Its primary application is to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1][2]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction produces an inactive carboxylic acid and N-hydroxysuccinimide. This is a significant issue because it directly competes with the desired conjugation reaction with the primary amine on your target molecule. Once hydrolyzed, the this compound can no longer participate in the conjugation, which significantly reduces the yield of your desired product.
Q3: What are the main factors that cause the hydrolysis of this compound?
The stability of this compound is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.
-
Moisture: NHS esters are highly sensitive to moisture. Exposure to water, even from atmospheric humidity, can lead to hydrolysis.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, with a focus on preventing hydrolysis.
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound | 1. Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and ester stability. 2. Control Temperature: Perform the reaction at room temperature for 30-60 minutes or on ice for 2 hours to slow down hydrolysis. 3. Minimize Moisture Exposure: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Use anhydrous solvents to prepare stock solutions. |
| Inappropriate Buffer | Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. | |
| Inactive Reagent | Store the solid this compound at -20°C in a desiccated, dark environment. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused aqueous solutions. | |
| Inconsistent Results | Variability in Reagent Handling | Develop a standardized protocol for reagent handling. Always equilibrate the reagent to room temperature before opening and minimize its exposure to air. |
| pH Fluctuation during Reaction | For large-scale reactions, monitor the pH of the reaction mixture, as the hydrolysis of the NHS ester can cause it to become acidic. Use a more concentrated buffer if necessary. | |
| Precipitation in Reaction Mixture | Poor Solubility of Reagent or Conjugate | The PEG spacer in this compound generally improves water solubility. However, if precipitation occurs, ensure the concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the ester is kept to a minimum in the final reaction volume (typically less than 10%). |
Quantitative Data: pH and NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on pH. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed. As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M Phosphate Buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Buffer Preparation: Prepare the Reaction Buffer and adjust the pH to 8.3.
-
Protein Solution Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Storage and Handling of this compound
Proper storage and handling are critical to prevent hydrolysis and maintain the reactivity of the reagent.
Storage of Solid Reagent:
-
Store the solid this compound at -20°C in a dry, dark place.
-
The use of a desiccator is highly recommended to protect from moisture.
Preparation and Storage of Stock Solutions:
-
Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation.
-
Prepare stock solutions in an anhydrous, amine-free organic solvent such as DMSO or DMF immediately before use.
-
Stock solutions of NHS esters in anhydrous DMSO can be stored for 1-2 months at -20°C.
-
Aqueous solutions of NHS esters should be used immediately and not stored.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing N-hydroxysuccinimide (NHS) ester conjugation reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an NHS ester conjugation reaction?
The NHS ester reaction is a widely used method for covalently linking molecules.[] It involves the reaction of an NHS ester with a primary amine (-NH2), commonly found on proteins (e.g., the side chain of lysine residues and the N-terminus), to form a stable amide bond.[][2] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This process releases N-hydroxysuccinimide (NHS) as a byproduct.[2][3]
Q2: My conjugation yield is very low. What are the most likely causes?
Low conjugation yield is a frequent issue and can often be attributed to several factors:
-
Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction. The rate of this hydrolysis increases with higher pH.
-
Suboptimal Reaction pH: The efficiency of the reaction is highly pH-dependent. While a slightly alkaline pH is needed to deprotonate the primary amine, making it nucleophilic, a pH that is too high will accelerate the hydrolysis of the NHS ester.
-
Presence of Competing Nucleophiles: Buffers or other contaminants containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the NHS ester, thereby reducing the yield.
-
Poor Reagent Quality or Storage: Improper storage of NHS esters can lead to their degradation. They are sensitive to moisture and should be stored in a desiccated environment at low temperatures (e.g., -20°C).
-
Steric Hindrance: The accessibility of the primary amine on the target molecule can impact the reaction rate. Bulky molecules or steric hindrance around the amine group can slow down the conjugation, allowing more time for hydrolysis to occur.
-
Low Protein Concentration: Labeling efficiency is generally higher at higher protein concentrations (e.g., > 5 mg/mL) as it favors the desired bimolecular reaction over the competing unimolecular hydrolysis.
Q3: How can I minimize the hydrolysis of my NHS ester?
Minimizing hydrolysis is crucial for a successful conjugation. Here are some key strategies:
-
Prepare NHS Ester Solution Fresh: Always prepare the NHS ester solution in an anhydrous (dry) organic solvent like DMSO or DMF immediately before use.
-
Control Reaction Time: Do not let the reaction proceed for an unnecessarily long time, as this increases the opportunity for hydrolysis. Typical reaction times are 0.5 to 4 hours at room temperature or 4°C.
-
Optimize pH: Maintain the reaction pH within the optimal range of 7.2-8.5.
Q4: What is the optimal pH for an NHS ester reaction?
The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. The generally accepted optimal pH range is 7.2 to 8.5. For many applications, a pH of 8.3-8.5 is considered ideal. At lower pH, the primary amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes significantly faster.
Q5: Which buffers should I use and which should I avoid?
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH between 7.2 and 8.5 are commonly used for NHS ester conjugations. A 0.1 M sodium bicarbonate solution is often a good choice as it has an appropriate pH.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. However, they can be useful for quenching the reaction.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low conjugation yield.
Problem: Low or No Conjugation Detected
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid moisture contamination by allowing the reagent vial to equilibrate to room temperature before opening. |
| Incorrect Reaction pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. If the reaction is lengthy, the pH might drop due to the release of NHS; consider using a more concentrated buffer. |
| Presence of Competing Nucleophiles | Ensure your protein solution and buffers are free from primary amines (e.g., Tris, glycine, ammonium salts). If necessary, perform a buffer exchange via dialysis, desalting columns, or ultrafiltration. |
| Inactive NHS Ester Reagent | Test the reactivity of your NHS ester reagent. This can be done by intentionally hydrolyzing a sample with a strong base and measuring the absorbance of the released NHS at 260-280 nm. Store the reagent desiccated and protected from light at -20°C or lower. |
| Inaccessible Amine Groups on the Target Molecule | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm to improve accessibility. |
| Poor Solubility of NHS Ester | For water-insoluble NHS esters, first dissolve them in a small amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction buffer. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often between 8.3-8.5. Higher pH increases the rate of NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can help minimize hydrolysis and are recommended for sensitive proteins. |
| Reaction Time | 0.5 - 4 hours | Can be extended to overnight at 4°C. |
| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | An excess of the NHS ester is often beneficial. The optimal ratio may need to be determined empirically. |
| Protein Concentration | > 2-5 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis. |
| Organic Solvent (for non-sulfonated NHS esters) | < 10% of total reaction volume | Use anhydrous DMSO or DMF to dissolve the NHS ester before adding it to the aqueous buffer. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 9.0 | Room Temperature | 125 minutes |
Experimental Protocols
General Protocol for NHS Ester Conjugation to a Protein
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, Borate, or Carbonate buffer, pH 7.2-8.5).
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting or size-exclusion chromatography column).
Procedure:
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free reaction buffer.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted NHS ester and byproducts by purification, for example, using a desalting column or size-exclusion chromatography.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at appropriate wavelengths for the protein and the label.
Visualizations
Caption: Experimental workflow for NHS ester conjugation.
Caption: Troubleshooting decision tree for low yield.
Caption: Competing reactions of NHS esters.
References
Technical Support Center: Optimizing Bis-PEG9-NHS Ester Reactions
Welcome to the technical support center for Bis-PEG9-NHS ester bioconjugation. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting NHS esters with primary amines (like the lysine residues on a protein) is between 7.2 and 8.5.[1][2][3][4][5] Within this range, a sufficient number of primary amines are deprotonated and nucleophilic, enabling them to efficiently attack the NHS ester, while the rate of hydrolysis of the ester remains manageable. A pH of 8.3-8.5 is often cited as the ideal starting point for modifications.
Q2: Why is pH control so critical for this reaction?
pH is the most important factor for a successful conjugation because it governs a crucial trade-off.
-
Amine Reactivity: At a low pH (below ~7), primary amines are protonated (-NH3+), making them non-nucleophilic and unreactive toward the NHS ester.
-
NHS Ester Hydrolysis: At a high pH (above ~8.5), the NHS ester becomes increasingly susceptible to hydrolysis, a reaction with water that renders it inactive. This competing reaction reduces the amount of crosslinker available to react with your target molecule, thus lowering the conjugation efficiency.
Q3: What happens if the pH is too low or too high?
-
pH Too Low (< 7.0): The reaction rate will be significantly slow or negligible due to the protonation of primary amines.
-
pH Too High (> 8.5): The hydrolysis of the this compound will accelerate dramatically. For instance, the half-life of a typical NHS ester can drop from several hours at pH 7 to just 10 minutes at pH 8.6. This rapid degradation leads to low or no conjugation yield.
Q4: What are the best buffers to use for this reaction?
Amine-free buffers are essential to prevent the buffer from competing with your target molecule.
-
Recommended Buffers: Phosphate-buffered saline (PBS, pH 7.2-7.4), HEPES, Borate, and Carbonate/Bicarbonate buffers are all excellent choices.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, must be avoided as they will react with the NHS ester and reduce conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is required before starting the reaction.
Q5: How should I prepare and store the this compound?
This compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature to prevent moisture condensation. It is highly recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions for storage. Any unused reconstituted reagent should be discarded.
Quantitative Data: pH vs. NHS Ester Stability
The stability of the NHS ester is critically dependent on pH. As the pH increases, the rate of hydrolysis rises, decreasing the half-life of the active ester. This relationship underscores the importance of working efficiently and within the optimal pH range.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp. | ~210 minutes |
| 8.5 | Room Temp. | ~180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | ~125 minutes |
(Data compiled from multiple sources referencing general NHS ester stability.)
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Use a calibrated pH meter to verify that your reaction buffer is within the optimal 7.2-8.5 range. Prepare fresh buffer if there is any doubt. |
| Hydrolysis of NHS Ester | Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Avoid delays and consider performing the reaction at 4°C to slow hydrolysis, though this may require a longer incubation time. |
| Competing Amines in Buffer | Ensure you are using an amine-free buffer like PBS, HEPES, or Borate. If your sample contains Tris or glycine, perform a buffer exchange prior to the reaction. |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered. Consider using a crosslinker with a different spacer arm length or, if the application allows, using mild denaturing conditions to expose more reactive sites. |
| Low Reagent Concentration | Low protein concentrations can lead to less efficient crosslinking as the competing hydrolysis reaction becomes more dominant. If possible, increase the concentration of your protein to at least 1-2 mg/mL. |
Problem: Protein Precipitation or Aggregation After Reaction
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of primary amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and lead to aggregation. |
| Solution | Reduce the molar excess of the this compound in the reaction. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that provides sufficient labeling without causing precipitation. The hydrophilic PEG spacer in the this compound is designed to increase the solubility of the final conjugate, but over-labeling can still be an issue. |
Visualizing the Reaction and Workflow
Caption: Reaction pathways for this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Detailed Experimental Protocol: General Protein-Protein Crosslinking
This protocol provides a general workflow. Optimal conditions, such as the molar excess of the crosslinker, may need to be determined empirically for each specific application.
1. Materials & Reagent Preparation
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Protein Solution: Prepare your protein(s) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store this solution.
-
Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine, pH ~8.0.
2. Crosslinking Reaction
-
Calculation: Determine the volume of the this compound stock solution needed to achieve the desired molar excess over the protein. A 20- to 50-fold molar excess is a common starting point.
-
Addition: Add the calculated volume of the crosslinker solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The lower temperature can help minimize the competing hydrolysis reaction.
3. Quenching the Reaction
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.
4. Purification of the Conjugate
-
Remove excess, unreacted crosslinker and quenching buffer byproducts using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).
5. Analysis
-
Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry to confirm successful conjugation.
References
Navigating NHS Ester Bioconjugation: A Technical Support Guide
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on proteins, such as the ε-amino group of lysine residues and the N-terminus, are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester.[5] At a lower pH, amine groups are protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields. For many applications, a pH of 8.3-8.5 is recommended as a starting point.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Compatible Buffers:
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Phosphate-buffered saline (PBS)
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Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.
Q3: How should I store and handle NHS ester reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with the desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), reducing the efficiency of the desired conjugation. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
Problem: Low or No Conjugation Yield
Q5: I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Low conjugation yield can stem from several factors, including inactive reagents, suboptimal reaction conditions, or issues with the biomolecule itself.
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Inactive NHS Ester: The NHS ester may have hydrolyzed due to improper storage or handling.
-
Solution: Ensure the NHS ester is stored in a desiccated environment and allowed to come to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by intentionally hydrolyzing it with a strong base and measuring the release of NHS at 260 nm.
-
-
Incorrect Buffer pH: The pH of your reaction buffer may be outside the optimal range of 7.2-8.5.
-
Solution: Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
-
-
Presence of Competing Nucleophiles: Your buffer or protein solution may contain primary amines (e.g., Tris, glycine) that compete with your target biomolecule.
-
Solution: Perform a buffer exchange into a compatible, amine-free buffer like PBS, HEPES, or borate before starting the conjugation.
-
-
Low Protein Concentration: The competing hydrolysis reaction is more significant in dilute protein solutions.
-
Solution: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of 1-10 mg/mL is often recommended.
-
-
Inaccessible Amine Groups: The primary amines on your protein may be sterically hindered or buried within the protein's three-dimensional structure.
-
Solution: Consider using an NHS ester with a longer spacer arm to overcome steric hindrance. If you have structural information about your protein, you can predict the accessibility of lysine residues.
-
Below is a troubleshooting decision tree to help diagnose the cause of low conjugation yield.
Problem: Protein Aggregation or Precipitation
Q6: My protein is aggregating or precipitating during or after the conjugation reaction. What can I do?
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High Degree of Labeling: Excessive modification of primary amines can alter the protein's surface charge and hydrophobicity, leading to aggregation.
-
Solution: Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance between labeling efficiency and protein stability.
-
-
Hydrophobic NHS Ester: Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate.
-
Solution: Consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final conjugate.
-
-
Suboptimal Buffer Conditions: The buffer conditions may not be ideal for your protein's stability.
-
Solution: Ensure the buffer composition, ionic strength, and pH are optimal for your specific protein.
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Problem: Non-Specific Binding or High Background
Q7: I'm observing high background or non-specific binding in my downstream applications. What is the cause?
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Excess Unreacted NHS Ester: If not properly quenched or removed, excess NHS ester can react with other primary amines in subsequent steps of your experiment.
-
Solution: After the conjugation reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Subsequently, purify the conjugate to remove the quenched reagent and NHS byproduct.
-
-
Aggregated Conjugate: Aggregated protein conjugates can lead to non-specific binding.
-
Solution: Refer to the troubleshooting section on protein aggregation. Ensure your final conjugate solution is free of aggregates by methods such as size-exclusion chromatography or dynamic light scattering.
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Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| Data sourced from Thermo Fisher Scientific and Lumiprobe. |
Table 2: Key Parameters for NHS Ester Coupling Reactions
This table summarizes the key quantitative parameters for optimizing NHS ester coupling reactions.
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures minimize hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes to 4 hours (at RT) or overnight (at 4°C) | Dependent on temperature and reactivity of the specific protein and NHS ester. |
| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction to completion; needs empirical optimization. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired bimolecular reaction over hydrolysis. |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
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Prepare the Protein Solution: Dissolve or dialyze the protein into a compatible, amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a pH of 8.3-8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF to create a 10 mM stock solution.
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Reaction: Add a calculated amount (typically a 10- to 20-fold molar excess) of the dissolved NHS ester to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
Below is a diagram illustrating the general experimental workflow for NHS ester bioconjugation.
References
Technical Support Center: Quenching Unreacted Bis-PEG9-NHS Ester
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bis-PEG9-NHS ester in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching of unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a this compound reaction?
Quenching is a critical step to terminate the conjugation reaction. Unreacted this compound remains highly reactive towards primary amines. Failing to quench the reaction can lead to several issues:
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Continued, Unwanted Labeling: The unreacted ester can continue to react with primary amines on your target molecule or other molecules in subsequent steps, leading to over-labeling or non-specific modifications.
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Modification of Purification Materials: If your purification matrix (e.g., amine-functionalized resins) contains primary amines, the unreacted NHS ester can covalently bind to it, resulting in a loss of your conjugated product.
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Altered Biological Activity: Uncontrolled reactions can lead to heterogeneous products with unpredictable biological activity and properties.
Q2: What are the common quenching agents for this compound reactions?
Common quenching agents are small molecules containing a primary amine that rapidly react with the unreacted NHS ester. These include:
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Tris (tris(hydroxymethyl)aminomethane): Widely used due to its high reactivity and solubility in aqueous buffers.[1][2][3]
-
Glycine: A simple amino acid that effectively quenches the reaction.[1][2]
-
Hydroxylamine: A potent nucleophile that efficiently hydrolyzes NHS esters.
-
Ethanolamine: Another effective primary amine for quenching.
Q3: How does pH affect the quenching process?
The pH of the reaction mixture is a critical factor influencing both the stability of the this compound and the efficiency of the quenching reaction.
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NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which is the reaction with water to form an inactive carboxylate. The rate of hydrolysis increases significantly with increasing pH.
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Amine Reactivity: The quenching reaction relies on the nucleophilic attack of the primary amine of the quenching agent on the NHS ester. This reaction is also favored at neutral to slightly basic pH (typically pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.
Therefore, quenching is typically performed at a pH that balances rapid reaction with the quenching agent while minimizing further hydrolysis of the NHS ester.
Q4: Can I quench the reaction by adjusting the pH?
Yes, raising the pH to 8.6 or higher can rapidly hydrolyze the unreacted NHS ester. The half-life of NHS esters at this pH is significantly reduced, effectively stopping the reaction. However, this method regenerates the carboxyl group, which might not be desirable in all applications. Using a primary amine-containing quenching agent results in the formation of a stable amide bond with the quencher.
Troubleshooting Guides
This section addresses common problems encountered during the quenching of unreacted this compound.
Problem 1: Incomplete Quenching (Continued Reactivity)
Symptoms:
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Evidence of further reaction after the intended quenching step (e.g., aggregation, unexpected molecular weight shifts in SDS-PAGE).
-
Loss of product during purification on amine-containing resins.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Quenching Agent | Increase the molar excess of the quenching agent. A final concentration of 20-100 mM is generally recommended. |
| Short Quenching Time | Extend the incubation time for the quenching step. A minimum of 15-30 minutes at room temperature is typically sufficient. |
| Low pH during Quenching | Ensure the pH of the reaction mixture is between 7.2 and 8.5 during quenching to facilitate the reaction with the primary amine of the quenching agent. |
| Degraded Quenching Agent | Use a fresh, high-quality solution of the quenching agent. |
Problem 2: Low Yield of Conjugated Product After Quenching and Purification
Symptoms:
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Significantly lower than expected final product concentration.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Minimize the time the NHS ester is in aqueous solution before and during the reaction. Perform the reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis, though this may require a longer reaction time. Ensure the reaction pH is not excessively high. |
| Precipitation of Conjugate | Optimize the reaction conditions, including the molar ratio of the NHS ester to the target molecule and the protein concentration. Aggregation can sometimes occur with high degrees of labeling. |
| Non-specific Binding to Purification Resin | Ensure quenching is complete before proceeding to purification steps that use amine-containing materials. |
Experimental Protocols
Protocol 1: Standard Quenching of Unreacted this compound
This protocol provides a general procedure for quenching a bioconjugation reaction involving this compound.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
Procedure:
-
Following the completion of the conjugation reaction, add the Quenching Buffer to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.
-
Mix the solution gently by pipetting or vortexing at a low speed.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The quenched reaction mixture is now ready for purification to remove the unreacted quenching agent and other byproducts.
Protocol 2: Quenching by pH-Induced Hydrolysis
This protocol is an alternative method for quenching by accelerating the hydrolysis of the unreacted NHS ester.
Materials:
-
Reaction mixture containing unreacted this compound.
-
1 M NaOH solution.
-
Buffer for pH adjustment (e.g., 1 M HCl) for subsequent steps if needed.
Procedure:
-
After the conjugation reaction, carefully add a small volume of 1 M NaOH to the reaction mixture to raise the pH to approximately 8.6. Monitor the pH closely with a calibrated pH meter.
-
Incubate the reaction mixture for at least 10-15 minutes at 4°C.
-
(Optional) If necessary for downstream applications, neutralize the pH of the solution by adding a suitable acidic buffer.
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Proceed with the purification of the conjugate.
Quantitative Data Summary
The stability of the NHS ester is crucial for a successful conjugation reaction. The following table summarizes the approximate half-life of NHS esters under different pH and temperature conditions. Note that the exact half-life can vary depending on the specific molecule and buffer composition.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Visualizations
Caption: Experimental workflow for quenching unreacted this compound.
References
Technical Support Center: Storage and Handling of Moisture-Sensitive NHS Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing moisture-sensitive N-hydroxysuccinimide (NHS) esters in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for solid NHS esters?
A1: Solid NHS esters are highly susceptible to hydrolysis. To maintain their reactivity, they should be stored at -20°C in a desiccated, airtight container.[1] It is crucial to prevent exposure to moisture. For long-term storage, consider storing under an inert gas like nitrogen or argon.[2]
Q2: How should I prepare and store stock solutions of NHS esters?
A2: NHS ester stock solutions should be prepared in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] If a stock solution must be stored, it can be kept at -20°C for 1-2 months in small aliquots to avoid repeated freeze-thaw cycles. Ensure the solvent is truly anhydrous, as even trace amounts of water will lead to hydrolysis. Before opening a vial of solid NHS ester or a frozen stock solution, it is critical to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold surface.
Q3: What is the difference between NHS and Sulfo-NHS esters?
A3: Sulfo-NHS esters are a water-soluble variant of NHS esters, containing a sulfonate group on the N-hydroxysuccinimide ring. This modification increases their hydrophilicity, allowing them to be used in entirely aqueous solutions without an organic co-solvent. This property also makes them membrane-impermeable, which is ideal for labeling cell surface proteins.
Q4: What is the optimal pH for NHS ester conjugation reactions?
A4: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point. At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation efficiency.
Q5: Which buffers are compatible with NHS ester reactions?
A5: It is essential to use buffers that do not contain primary amines, as they will compete with the target molecule for reaction with the NHS ester. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Buffers containing Tris or glycine should be avoided for the reaction itself but can be used to quench the reaction.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a frequent issue that can often be resolved by systematically evaluating the following potential causes:
| Potential Cause | Troubleshooting Action |
| Hydrolyzed NHS Ester | The most common cause of low yield is inactive NHS ester due to moisture exposure. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before your experiment. You can test the reactivity of your NHS ester using the protocol provided in the "Experimental Protocols" section. |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter. A pH outside this range can significantly decrease reaction efficiency. |
| Incorrect Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation. |
| Low Reactant Concentration | Low concentrations of either the protein or the NHS ester can slow down the desired bimolecular reaction, allowing the competing unimolecular hydrolysis to dominate. If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester. |
| Steric Hindrance | The primary amines on your target molecule may be inaccessible. Consider using an NHS ester with a longer spacer arm to overcome steric hindrance. |
Issue 2: Reagent Precipitation
| Potential Cause | Troubleshooting Action |
| Poor Solubility of NHS Ester | Many NHS esters have limited aqueous solubility. Ensure the NHS ester is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume. |
| Protein Aggregation | The addition of the organic solvent or changes in the solution environment during the reaction can sometimes cause protein precipitation. Perform a small-scale pilot experiment to determine the optimal solvent concentration for your specific protein. |
Issue 3: High Background or Non-Specific Labeling
| Potential Cause | Troubleshooting Action |
| Excess Unreacted NHS Ester | Unreacted NHS ester can bind non-specifically to other molecules in downstream applications. After the conjugation reaction, quench any remaining active NHS ester by adding an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM and incubating for 15-30 minutes. |
| Inadequate Purification | It is crucial to efficiently remove unreacted NHS ester and the N-hydroxysuccinimide byproduct after the reaction. Use an appropriate purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis. |
Quantitative Data
Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
The stability of NHS esters is highly dependent on the pH of the aqueous environment. The half-life is the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Condition |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |
| Temperature | Room temperature (20-25°C) or 4°C |
| Incubation Time | 30 minutes to 4 hours at room temperature, or overnight at 4°C |
| Molar Excess of NHS Ester | 5 to 20-fold molar excess over the amine-containing molecule (optimization may be required) |
| Protein Concentration | 1-10 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimization may be necessary for your specific protein and NHS ester.
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Protein Preparation:
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Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
NHS Ester Solution Preparation:
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Immediately before use, allow the vial of NHS ester to warm to room temperature.
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Method to Test the Reactivity of an NHS Ester
This spectrophotometric method can be used to assess whether your NHS ester is still active. The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260-280 nm.
-
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the NHS ester is not water-soluble, first dissolve it in a small volume of anhydrous DMSO or DMF and then dilute with the buffer.
-
Prepare a control tube with the same buffer (and organic solvent if used).
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution (A_initial).
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds to induce rapid hydrolysis.
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
-
Interpretation:
-
If A_final > A_initial , the NHS ester is active.
-
If A_final ≈ A_initial , the NHS ester is likely hydrolyzed and inactive.
-
Visualizations
References
Technical Support Center: Removing Excess Bis-PEG9-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Bis-PEG9-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound after the reaction?
It is crucial to remove unreacted this compound for several reasons. Firstly, the unreacted NHS ester is still highly reactive towards primary amines.[1] If not removed, it can continue to react with your purified product or other molecules in subsequent experimental steps, leading to unwanted and uncontrolled conjugation.[1] Secondly, excess reagent can interfere with downstream applications and analytics. Finally, for therapeutic applications, the presence of unreacted linkers can lead to undesirable side effects and immunogenicity.
Q2: What are the common methods for quenching the reaction and inactivating excess this compound?
Quenching is a critical step to stop the reaction by consuming any unreacted NHS ester.[2][3] This is typically achieved by adding a quenching reagent with a primary amine. Common quenching agents include:
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Tris (tris(hydroxymethyl)aminomethane): Added to a final concentration of 20-50 mM.[2]
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Glycine: Also used at a final concentration of 20-50 mM.
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Hydroxylamine: Can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters.
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Methylamine: A robust reagent for removing O-acyl esters, which can be a side reaction of NHS esters.
The reaction mixture is typically incubated with the quenching agent for about 15 minutes at room temperature to ensure all active NHS esters are deactivated.
Q3: What are the recommended purification techniques to remove excess this compound and its byproducts?
Several purification techniques can be employed, and the choice depends on the properties of your conjugate.
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Size Exclusion Chromatography (SEC): This is one of the most common and effective methods for separating the larger PEGylated conjugate from the smaller, unreacted this compound and its hydrolysis byproducts.
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Dialysis or Ultrafiltration: These methods are also effective for separating molecules based on size and are particularly useful for removing small molecule impurities from larger protein conjugates.
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Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change in charge can be exploited to separate the PEGylated conjugate from the un-PEGylated protein using IEX.
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Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their hydrophobicity. It can be a useful polishing step after initial purification by another method like IEX.
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Reverse Phase Chromatography (RPC): RPC is often used for the purification of peptides and small proteins and can be effective in separating PEGylated conjugates.
Q4: How do I choose the best purification method for my molecule?
The selection of the optimal purification method depends on the physicochemical properties of your target molecule and the PEGylated conjugate. The logical diagram below can guide your decision-making process. A significant difference in size between your conjugate and the excess reagent makes SEC or dialysis ideal. If there's a notable change in surface charge upon PEGylation, IEX is a powerful option. For separations based on hydrophobicity, HIC can be employed.
Troubleshooting Guides
Issue 1: Low Yield of the Final Conjugate After Purification
| Potential Cause | Recommended Action |
| Inefficient Labeling Reaction | Ensure the reaction pH is within the optimal range of 7.2-8.5. Use a protein concentration of at least 2 mg/mL. Optimize the molar excess of the this compound. |
| Hydrolysis of NHS Ester | Perform the reaction at 4°C for a longer duration to minimize hydrolysis. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. |
| Use of Incompatible Buffers | Avoid buffers containing primary amines, such as Tris or glycine, during the reaction as they will compete with the target molecule. |
| Loss of Product During Purification | Ensure the chosen purification method is suitable for your molecule's size and properties. Optimize the chromatography conditions (e.g., column size, flow rate, gradient). |
Issue 2: Presence of Unreacted this compound in the Final Product
| Potential Cause | Recommended Action |
| Incomplete Quenching | Ensure the quenching agent is added at the recommended final concentration (e.g., 20-50 mM for Tris or glycine). Allow for sufficient incubation time (at least 15 minutes at room temperature). |
| Inefficient Purification | Select a purification method with adequate resolution to separate the conjugate from the excess reagent. For SEC, ensure the column has the appropriate pore size. For dialysis, use a membrane with a suitable molecular weight cut-off (MWCO). |
| Reagent Quality | Use high-quality, anhydrous solvents (DMSO or DMF) to dissolve the NHS ester to prevent premature hydrolysis, which can complicate purification. |
Issue 3: Precipitation of the Conjugate During Reaction or Purification
| Potential Cause | Recommended Action |
| Protein Aggregation | Ensure your protein is soluble and stable in the chosen reaction buffer. The addition of the PEG linker should increase the hydrophilicity of the conjugate. |
| High Concentration of Organic Solvent | If dissolving the NHS ester in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%). |
| Suboptimal Buffer Conditions | Verify that the pH and salt concentration of your buffers are appropriate for maintaining the solubility of your protein and conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Quenching the this compound Reaction
-
Once the conjugation reaction is complete, prepare a stock solution of a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Add the quenching reagent to the reaction mixture to achieve a final concentration of 20-50 mM.
-
Incubate the mixture for 15 minutes at room temperature with gentle mixing.
-
Proceed to the purification step.
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
-
Equilibrate the SEC column (e.g., a desalting column) with an appropriate buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions and monitor the eluate for your protein of interest (e.g., by measuring absorbance at 280 nm).
-
The PEGylated protein will elute in the earlier fractions, while the smaller, unreacted this compound and byproducts will elute later.
-
Pool the fractions containing the purified conjugate.
Protocol 3: Purification of PEGylated Protein using Dialysis
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Transfer the quenched reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than your conjugate but larger than the this compound.
-
Place the dialysis cassette in a large volume of an appropriate buffer (e.g., PBS).
-
Dialyze for several hours to overnight at 4°C with at least two to three buffer changes to ensure complete removal of the small molecular weight impurities.
-
Recover the purified conjugate from the dialysis cassette.
Visualizations
Caption: Experimental workflow for this compound reaction, quenching, and purification.
Caption: Logic diagram for selecting a suitable purification method.
Quantitative Data Summary
Comparison of Common Purification Methods for Removing Excess this compound
| Purification Method | Principle | Typical Application | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Removal of small molecule reagents from large protein conjugates. | High resolution, gentle on proteins, can be used for buffer exchange. | Can be time-consuming, potential for sample dilution. |
| Dialysis / Ultrafiltration | Separation based on differential diffusion across a semi-permeable membrane. | Removal of small molecules from macromolecular samples. | Simple, inexpensive, can handle large sample volumes. | Slow, may not be suitable for all sample types, potential for product loss on the membrane. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separating PEGylated proteins from un-PEGylated proteins. | High capacity, high resolution. | Requires optimization of pH and buffer conditions, PEG chains can shield charges. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Polishing step to remove impurities after initial purification. | Can separate molecules with subtle differences in hydrophobicity. | Lower capacity, may require high salt concentrations which can affect protein stability. |
References
Technical Support Center: Bis-PEG9-NHS Ester Stability and Conjugation
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully using Bis-PEG9-NHS esters. The stability of N-hydroxysuccinimide (NHS) esters is critically dependent on the choice of buffer and reaction conditions, primarily pH. Understanding these factors is key to achieving high conjugation efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of a Bis-PEG9-NHS ester? A1: this compound is a homobifunctional crosslinker that reacts with primary amines (-NH₂), such as those on the N-terminus of proteins or the side chain of lysine residues, to form stable, covalent amide bonds.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a leaving group.[3][]
Q2: What is the most significant side reaction, and how does buffer choice impact it? A2: The primary competing side reaction is the hydrolysis of the NHS ester by water.[1] This reaction forms an unreactive carboxylic acid, which reduces the amount of active crosslinker available for conjugation. The rate of this hydrolysis reaction is highly dependent on the pH of the buffer; as the pH increases, the rate of hydrolysis accelerates significantly.
Q3: What is the optimal pH range for a this compound conjugation reaction? A3: The optimal pH for NHS ester reactions is a compromise between maximizing the availability of reactive (deprotonated) amines and minimizing the rate of ester hydrolysis. The generally accepted optimal pH range is 7.2 to 8.5. A pH of 8.3-8.5 is often considered ideal for many applications, as it provides a good balance for efficient conjugation. At lower pH values, primary amines are protonated (-NH₃⁺) and non-nucleophilic, slowing the desired reaction. At higher pH values (e.g., above 9.0), the hydrolysis reaction becomes extremely rapid, significantly reducing the half-life of the NHS ester.
Q4: Which buffers are recommended for use with Bis-PEG9-NHS esters? A4: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule. Recommended buffers include:
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Phosphate-Buffered Saline (PBS), typically pH 7.2-7.4.
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HEPES buffer, pH 7.2-8.0.
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Borate buffer, pH 8.0-9.0.
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Bicarbonate/Carbonate buffer, pH 8.0-9.0.
Q5: Are there any buffers that should be strictly avoided? A5: Yes. Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency. Incompatible buffers include Tris (tris(hydroxymethyl)aminomethane) and glycine. However, these buffers are useful for quenching the reaction once the desired conjugation has occurred.
Q6: How should I prepare and store my this compound? A6: this compound is sensitive to moisture. It should be stored at -20°C with a desiccant. To use, allow the reagent to equilibrate to room temperature before opening to prevent condensation. Because many NHS esters have poor water solubility, a stock solution should be prepared immediately before use by dissolving the ester in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not store NHS esters in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The reagent was inactivated by water before it could react with the target. | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. Consider performing the reaction at 4°C to slow the rate of hydrolysis, though this may require a longer incubation time. |
| Presence of competing primary amines: The buffer system contains molecules that react with the NHS ester. | Use amine-free buffers such as PBS, HEPES, or borate buffer. If your protein sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange via dialysis or a desalting column before starting the conjugation. | |
| Inaccessible primary amines on the target: The amine groups on the target molecule are sterically hindered or buried within its structure. | Consider using a crosslinker with a longer spacer arm. If the native protein conformation is not essential for downstream applications, gentle denaturation could expose more reactive sites. | |
| Inconsistent Results / Poor Reproducibility | Variable Reagent Quality: The NHS ester has degraded due to moisture exposure during storage. | Store the reagent desiccated at -20°C and always allow it to warm to room temperature before opening. Use high-quality, anhydrous grade DMSO or DMF for stock solutions. |
| pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide and a carboxylic acid, which can lower the pH of a poorly buffered solution, slowing the reaction. | Use a buffer with sufficient buffering capacity (e.g., 50-100 mM). For large-scale reactions, monitor the pH throughout the incubation and adjust if necessary. | |
| Precipitation of Reagents or Protein During Reaction | Poor Solubility of NHS Ester: The ester was not fully dissolved in the organic solvent before being added to the aqueous reaction mixture. | Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it slowly to the protein solution while gently stirring. The final concentration of the organic solvent should typically not exceed 10% to avoid protein denaturation. |
| Over-modification of Protein: Excessive crosslinking can neutralize the positive charge of lysine residues, altering the protein's isoelectric point (pI) and potentially causing it to precipitate if the new pI is close to the buffer pH. | Optimize the crosslinker-to-protein molar ratio by performing a titration. Start with a 10- to 50-fold molar excess and reduce if precipitation occurs. |
Data Presentation
Table 1: Impact of pH and Temperature on NHS Ester Stability
This table summarizes the effect of pH and temperature on the hydrolytic half-life of NHS esters. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed in an aqueous buffer.
| pH | Temperature (°C) | Half-Life of NHS Ester | Citation(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.4 | N/A | > 120 minutes | |
| 8.0 | 4 | N/A (Slower than pH 8.6) | |
| 8.5 | N/A | N/A (Faster than pH 8.0) | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | N/A | < 9 minutes |
Note: "N/A" indicates that the specific data point was not available in the cited sources, but the trend is well-established. The stability of NHS esters is inversely proportional to pH; as pH increases, the half-life decreases.
Experimental Protocols
General Protocol for Protein-Protein Conjugation using this compound
This protocol provides a starting point for crosslinking proteins. Optimal conditions, particularly the molar excess of the crosslinker, may need to be determined empirically for each specific application.
1. Materials and Buffer Preparation:
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Conjugation Buffer: Prepare an amine-free buffer such as 100 mM sodium phosphate with 150 mM NaCl, adjusted to pH 7.2-8.5. Common choices include PBS (pH 7.4) or sodium bicarbonate (pH 8.3).
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Protein Solution: Dissolve or dialyze the protein(s) to be crosslinked into the Conjugation Buffer at a concentration of 1-5 mg/mL.
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Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
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Quenching Buffer: Prepare a 1 M solution of Tris-HCl or Glycine, pH 7.5.
2. Conjugation Reaction:
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Add a calculated amount of the Crosslinker Stock Solution to the Protein Solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
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Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The lower temperature can help minimize hydrolysis and may be beneficial for sensitive proteins.
3. Quenching the Reaction:
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To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction mixture).
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Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining active NHS esters.
4. Analysis:
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The crosslinked protein mixture is now ready for analysis. Excess non-reacted crosslinker and byproducts can be removed using a desalting column or dialysis if required for downstream applications.
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Analyze the results using techniques such as SDS-PAGE, western blotting, or mass spectrometry to determine the extent of crosslinking.
Visualizations
Caption: Hydrolysis pathway of a Bis-PEG-NHS ester in an aqueous buffer.
Caption: A typical experimental workflow for protein conjugation with NHS esters.
Caption: Logical diagram of competing aminolysis and hydrolysis reactions.
References
Technical Support Center: Troubleshooting Protein Conjugate Aggregation
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered with protein conjugate aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein conjugate aggregation?
Protein conjugate aggregation is a common issue that can arise from a variety of factors related to the protein itself, the conjugation chemistry, and the experimental conditions. Key causes include:
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Physicochemical Properties of the Conjugated Molecule: Many molecules conjugated to proteins, such as drug payloads or labels, are hydrophobic.[1][2] Attaching these to the protein surface increases its overall hydrophobicity, promoting intermolecular interactions that can lead to aggregation.[1][2]
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Over-labeling: The addition of too many molecules to the protein can alter its net charge, isoelectric point (pI), and surface properties, leading to reduced solubility and aggregation.[3]
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Crosslinker Hydrophobicity: The chemical linker used for conjugation can itself be hydrophobic, contributing to the overall hydrophobicity of the conjugate and promoting self-association.
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Intermolecular Crosslinking: If the protein has multiple reactive sites, the crosslinker can inadvertently connect multiple protein molecules, causing aggregation.
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Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the buffer can destabilize the protein and make it more prone to aggregation during and after the conjugation reaction.
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High Protein Concentration: Performing conjugation reactions at high protein concentrations increases the likelihood of intermolecular interactions, which can lead to aggregation.
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Environmental Stress: Factors such as elevated temperatures, mechanical agitation (shaking or stirring), and freeze-thaw cycles can cause partial unfolding of the protein, exposing hydrophobic regions and triggering aggregation.
Q2: My protein conjugate precipitates immediately after adding the labeling reagent. What should I do?
Immediate precipitation upon addition of the labeling reagent is often due to localized high concentrations of the reagent or the solvent used to dissolve it (e.g., DMSO).
Troubleshooting Steps:
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Modify Reagent Addition: Instead of adding the reagent in a single bolus, add it to the protein solution slowly and dropwise while gently stirring. This prevents localized high concentrations that can cause rapid, uncontrolled reactions and precipitation.
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Optimize Reagent Concentration: Reduce the molar excess of the labeling reagent. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.
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Control Solvent Concentration: Minimize the amount of organic solvent (e.g., DMSO) introduced into the reaction. Ensure the final solvent concentration is well below the level that causes protein precipitation.
Q3: I'm observing aggregation during the purification or storage of my protein conjugate. How can I prevent this?
Aggregation during purification and storage is often a result of suboptimal buffer conditions or environmental stress.
Preventative Measures:
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Optimize Buffer Composition:
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pH: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between molecules.
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Ionic Strength: Adjust the salt concentration (e.g., 150 mM NaCl) to modulate electrostatic interactions.
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Additives: Include stabilizing excipients in your purification and storage buffers.
-
-
Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to slow down the aggregation process. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cryoprotectants: Add cryoprotectants like glycerol (5-20%) to the storage buffer to prevent aggregation during freezing.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a more detailed, issue-specific guide to troubleshooting aggregation problems.
Issue 1: Aggregation Detected Immediately Post-Conjugation
If you observe visible precipitation or an increase in turbidity right after the conjugation reaction, follow this workflow:
References
Technical Support Center: Strategies to Improve Conjugation Efficiency with Bis-PEG9-NHS Ester
Welcome to the technical support center for Bis-PEG9-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinking reagent.[1] It consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The NHS esters react with primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds.[1][2] The PEG spacer is hydrophilic, which helps to improve the water solubility of the reagent and the resulting conjugate, and can reduce aggregation. This makes it useful for creating antibody-drug conjugates, crosslinking proteins, or modifying surfaces in drug delivery systems.
Q2: How should I store and handle this compound?
A2: this compound is highly sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before opening a vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture from the air condensing inside. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should not be stored for long periods as the NHS ester readily hydrolyzes. If a stock solution must be stored, it should be kept under an inert gas (like argon or nitrogen) at -20°C and used within a few months. Avoid repeated freeze-thaw cycles.
Q3: What is the main competing reaction I need to be aware of?
A3: The primary competing reaction is the hydrolysis of the NHS ester. In this reaction, water attacks the ester group, converting it into an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This reaction becomes more rapid as the pH increases. Hydrolysis reduces the amount of active crosslinker available to react with your target molecule, thus lowering the conjugation efficiency. This competition is more significant in dilute protein solutions.
Q4: Which buffers should I use for the conjugation reaction?
A4: It is critical to use buffers that do not contain primary amines. Buffers like Tris or glycine will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield. Recommended amine-free buffers include phosphate-buffered saline (PBS), bicarbonate/carbonate, HEPES, and borate buffers. If your protein is in an amine-containing buffer, a buffer exchange step via dialysis or a desalting column is necessary before starting the conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Issue 1: Low or No Conjugation Yield
Q: My conjugation yield is consistently low. What are the potential causes and how can I fix it?
A: Low conjugation yield is the most common issue and can stem from several factors. Here is a breakdown of potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive and can hydrolyze before reacting with the target amine. Ensure the reagent is stored properly with a desiccant and warmed to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store it for extended periods. |
| Suboptimal Reaction pH | The reaction is pH-dependent. If the pH is too low (<7), primary amines on the protein will be protonated (-NH3+) and non-nucleophilic. If the pH is too high (>9), the rate of hydrolysis increases dramatically, deactivating the crosslinker. The optimal range is typically pH 7.2-8.5. Start with a pH of 8.3-8.5 for many applications. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate before starting. |
| Insufficient Molar Ratio | A sufficient molar excess of the this compound over the target molecule is needed to drive the reaction. A 10- to 50-fold molar excess is a common starting point. For dilute protein solutions, a higher molar excess may be required. It is recommended to perform small-scale pilot reactions to determine the optimal ratio for your specific system. |
| Low Reactant Concentration | In dilute solutions, the competing hydrolysis reaction is more likely to occur than the desired bimolecular conjugation. If possible, increase the concentration of your target protein or molecule. A minimum protein concentration of 2.0 mg/mL is often recommended. |
| Steric Hindrance | The target amine groups on your molecule may be sterically hindered and not easily accessible. While Bis-PEG9-NHS has a relatively long spacer, if this is suspected, there are limited options other than trying to partially denature the protein or using a different crosslinking chemistry. |
Issue 2: Protein Aggregation or Precipitation During/After Conjugation
Q: My protein is precipitating after I add the crosslinker. What is happening and what can I do?
A: Protein aggregation can occur due to several factors related to the conjugation process.
| Potential Cause | Recommended Solution |
| Over-crosslinking | Bis-PEG9-NHS is bifunctional and can crosslink multiple protein molecules together, leading to large, insoluble polymers. Reduce the molar excess of the crosslinker. Perform a titration to find the highest concentration that does not cause precipitation. |
| High Organic Solvent Concentration | The DMSO or DMF used to dissolve the crosslinker can denature proteins if the final concentration is too high. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. |
| Change in Protein pI | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine group. This can alter the isoelectric point (pI) of the protein. If the new pI is close to the pH of the buffer, the protein's solubility can decrease, leading to precipitation. Ensure your buffer pH is not close to the predicted new pI of the modified protein. |
| Reaction Conditions | Extended incubation times or elevated temperatures can sometimes lead to denaturation and aggregation. Try shortening the incubation time or performing the reaction at 4°C. |
Issue 3: Reagent Solubility Problems
Q: My this compound is difficult to dissolve or precipitates when added to my aqueous buffer. How should I handle this?
A: While the PEG spacer enhances water solubility compared to non-PEGylated crosslinkers, proper dissolution technique is still important.
| Potential Cause | Recommended Solution |
| Improper Dissolution Technique | This compound should first be dissolved in a small amount of high-quality, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be added to the aqueous reaction buffer. |
| High Salt Concentration in Buffer | High salt concentrations can sometimes decrease the solubility of PEGylated reagents. Do not use buffers with greater than 50mM total salts for the initial dissolution of the reagent itself. |
| Hydrolyzed Reagent | If the reagent has been improperly stored and exposed to moisture, it may have hydrolyzed to the corresponding carboxylic acid, which can have lower solubility. Always use fresh, properly stored reagent. |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking
This protocol provides a starting point for crosslinking proteins using this compound. Optimization may be required for your specific application.
-
Buffer Preparation : Prepare an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3).
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Protein Preparation : Dissolve or buffer-exchange your protein(s) into the conjugation buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution while gently stirring or vortexing. Ensure the final DMSO concentration is below 10%.
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
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Quenching (Optional) : To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
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Purification : Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (SEC) or dialysis.
Quantifying Conjugation Efficiency
It is important to characterize your final conjugate to determine the outcome of the reaction.
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SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the results of a crosslinking reaction. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : This technique can determine the exact mass of the conjugated protein, allowing for the calculation of the number of crosslinker molecules attached per protein molecule.
-
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly size-exclusion or ion-exchange chromatography, can be used to assess the purity of the conjugate and separate different species.
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life represents the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.4 | Not Specified | > 120 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Not Specified | < 9 minutes |
This data illustrates the critical balance required for the reaction pH. While higher pH increases the reaction rate with amines, it drastically reduces the stability of the crosslinker.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer | Recommended pH Range | Notes | Reference(s) |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. | |
| HEPES | 7.2 - 8.0 | Good buffering capacity in this range. | |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective for reactions requiring a slightly more alkaline pH. | |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. |
Always ensure buffers are free from primary amine contaminants.
Visualizations
Caption: this compound reacts with primary amines to form stable amide bonds.
Caption: A typical experimental workflow for a conjugation reaction.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
dealing with non-specific binding of PEGylated crosslinkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding (NSB) of PEGylated crosslinkers.
Troubleshooting Guide
Non-specific binding can lead to inaccurate experimental results, including high background signals and false positives.[1] This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: High Background Signal or Non-Specific Binding in My Assay
High background or non-specific binding is a common issue when using PEGylated crosslinkers. This can be caused by several factors, including hydrophobic interactions, electrostatic interactions, and aggregation of the conjugate.[1] The following steps can help identify and resolve the source of the problem.
Step 1: Evaluate and Optimize Your Buffer Conditions
The composition of your reaction and washing buffers plays a critical role in minimizing NSB.
-
Adjust pH: The pH of your buffers can influence the charge of your biomolecules.[2] Consider adjusting the pH to be closer to the isoelectric point of your protein to reduce electrostatic interactions.[2] For NHS-ester chemistries, a pH of 7.5–8.5 is generally optimal for the reaction, while maleimide chemistries perform best at a pH of 6.5–7.5.[3]
-
Increase Salt Concentration: Increasing the ionic strength of your buffer by adding salts like NaCl (e.g., 150 mM) can help to shield electrostatic charges and reduce charge-based non-specific binding.
-
Incorporate Additives:
-
Blocking Proteins: Add a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 1-3% to your buffer. BSA will bind to non-specific sites on surfaces and other molecules, preventing your conjugate from doing so.
-
Non-ionic Surfactants: For issues related to hydrophobic interactions, consider adding a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 (e.g., 0.05-0.1%). These detergents can help to disrupt hydrophobic interactions that lead to NSB. Pluronic F127 has also been identified as a highly effective agent for preventing non-specific binding on surfaces.
-
Other Additives: In some cases, dextran sulfate (0.02–0.1%) or salmon sperm DNA can be used to out-compete the conjugated DNA for electrostatic binding, particularly in applications involving antibody-oligonucleotide conjugates.
-
Step 2: Re-evaluate Your PEGylated Crosslinker
The properties of the PEG linker itself can significantly impact non-specific binding.
-
PEG Chain Length: The length of the PEG chain is a critical factor. Longer PEG chains generally provide better shielding against non-specific interactions. However, excessively long chains can sometimes lead to reduced biological activity due to steric hindrance. If you are experiencing NSB with a short PEG linker, consider switching to a crosslinker with a longer PEG chain.
-
PEG Architecture: The structure of the PEG can also play a role. Branched or "Y-shaped" PEG has been shown to be more effective at reducing non-specific binding compared to linear PEG.
-
Hydrophilicity: While PEG is generally hydrophilic, some crosslinkers may have more hydrophobic characteristics. Ensure you are using a sufficiently hydrophilic linker to minimize hydrophobic interactions.
Step 3: Optimize Your Experimental Protocol
Careful execution of your conjugation and purification steps is crucial.
-
Purification of Conjugates: It is essential to remove excess crosslinker and unreacted molecules after the conjugation step. Techniques like size-exclusion chromatography (SEC), dialysis, or affinity purification can be used for this purpose.
-
Surface Passivation: If your assay involves surfaces (e.g., glass slides, microplates), pre-treating these surfaces to prevent non-specific adsorption is critical. PEGylation of the surface itself is a common and effective method. Alternatively, coating with agents like Pluronic F127 can create a dense, brush-like structure that inhibits biomolecule binding.
-
Control Experiments: Always include appropriate negative controls in your experiments. This will help you to distinguish between specific binding and non-specific effects. A control with an unconjugated biomolecule or a mock conjugation reaction can be very informative.
Step 4: Characterize Your Conjugate
Ensure that your conjugation reaction has proceeded as expected and that your conjugate is of high quality.
-
Analytical Techniques: Use techniques like SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and assess the purity of your final product. This can help you identify issues such as aggregation or incomplete reactions that might contribute to NSB.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding with PEGylated crosslinkers?
A1: The primary causes of non-specific binding (NSB) are:
-
Hydrophobic Interactions: Hydrophobic regions on the crosslinker or the conjugated molecule can interact with other hydrophobic surfaces or proteins.
-
Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules.
-
Conjugate Aggregation: Poorly soluble conjugates can form aggregates that tend to bind non-specifically.
Q2: How does the length of the PEG chain affect non-specific binding?
A2: Generally, longer PEG chains are more effective at reducing non-specific binding. They create a larger hydrophilic cloud around the conjugated molecule, which provides a steric shield against unwanted interactions. However, there is an optimal length, as very long chains can sometimes interfere with the specific binding of the molecule to its target due to steric hindrance. Studies have shown that increasing PEG chain length can increase particle size and reduce intracellular degradation rates of encapsulated antigens.
Q3: What are some common blocking agents used to prevent non-specific binding?
A3: Common blocking agents include:
-
Bovine Serum Albumin (BSA): A protein that is widely used to block non-specific binding sites on surfaces.
-
Non-ionic Surfactants: Such as Tween-20 and Triton X-100, which disrupt hydrophobic interactions.
-
Pluronic F127: A surfactant that is highly effective in creating a passivating layer on hydrophobic surfaces.
-
Normal Serum: Serum from the same species as the secondary antibody can be used to block Fc receptors and other non-specific binding sites in tissue samples.
Q4: Can the type of PEG (linear vs. branched) make a difference in NSB?
A4: Yes, the architecture of the PEG molecule can influence its ability to prevent non-specific binding. Branched or Y-shaped PEG molecules have been shown to provide a more effective shielding layer compared to linear PEG, leading to a greater reduction in NSB.
Q5: How can I passivate my experimental surfaces to reduce non-specific binding?
A5: Surface passivation is crucial for many applications. Common methods include:
-
PEGylation: Covalently attaching PEG molecules to the surface creates a hydrophilic and inert coating that repels proteins and other biomolecules.
-
Surfactant Self-Assembly: Incubating surfaces with surfactants like Pluronic F127 can lead to the formation of a dense, passivating layer.
-
Protein Blocking: Incubating the surface with a solution of a blocking protein like BSA can saturate non-specific binding sites.
Data Summary
Table 1: Effect of PEG Modification on Protein Adsorption
| PEG Modification | Reduction in Protein Adsorption | Reference |
| PEG-diacrylate modified hydrogel | 10-fold decrease in non-specific binding | |
| Monodisperse PEG-AuNPs vs. Polydisperse | 60-70% reduction in protein adsorption | |
| Y-shape PEG vs. Linear PEG | Noticeably decreased non-specific binding |
Experimental Protocols
Protocol 1: General Surface Passivation with Pluronic F127
This protocol describes a method for passivating glass surfaces to reduce non-specific binding of biomolecules.
Materials:
-
Hydrophobic glass slides or plates
-
Pluronic F127 (Sigma)
-
20 mM Tris buffer (pH 8.0)
-
150 mM KCl
Procedure:
-
Prepare a 0.5% (w/v) solution of Pluronic F127 in 20 mM Tris (pH 8.0) with 150 mM KCl.
-
Incubate the hydrophobic glass slides or plates with the Pluronic F127 solution for 15 minutes at room temperature.
-
Wash the slides or plates twice with 20 mM Tris (pH 8.0) with 150 mM KCl.
-
Important: Keep the treated surfaces under an aqueous solution at all times. Drying will irreversibly damage the self-assembled surfactant layer.
Protocol 2: Two-Step Antibody Conjugation using an NHS-PEG-Maleimide Crosslinker
This protocol outlines a general procedure for conjugating a thiol-containing molecule to an antibody using a heterobifunctional PEGylated crosslinker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide crosslinker (e.g., SM(PEG)n)
-
Thiol-containing payload (e.g., drug, fluorophore)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris, pH 8.0
-
Desalting columns
Procedure:
Step A: Antibody Activation with the Crosslinker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Dissolve the NHS-PEG-Maleimide crosslinker in an organic solvent like DMSO and immediately add it to the antibody solution. A 10- to 50-fold molar excess of the crosslinker to the antibody is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step B: Conjugation of the Thiol-Containing Payload
-
Immediately add the thiol-containing payload to the activated antibody solution. A 1.5- to 20-fold molar excess of the payload over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.
-
Purify the final antibody-drug conjugate (ADC) from excess payload and reaction byproducts using size exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: A troubleshooting workflow for addressing non-specific binding.
Caption: Causes of NSB and corresponding mitigation strategies.
References
Validation & Comparative
A Head-to-Head Comparison: Bis-PEG9-NHS Ester vs. BS3 for Protein Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of protein crosslinking, the choice of reagent is paramount. This guide provides an objective comparison of two widely used amine-reactive crosslinkers: Bis-PEG9-NHS ester and Bis(sulfosuccinimidyl) suberate (BS3). We delve into their performance, supported by experimental data, to empower you with the information needed to select the optimal crosslinker for your specific application.
At the heart of protein analysis, drug development, and proteomics lies the need to understand and stabilize protein-protein interactions. Chemical crosslinkers are indispensable tools for this purpose, covalently linking interacting proteins and providing valuable insights into their structure and function. Both this compound and BS3 are homobifunctional crosslinkers that react with primary amines (such as the side chain of lysine residues and the N-terminus of a polypeptide) via their N-hydroxysuccinimide (NHS) esters, forming stable amide bonds. However, the nature of their spacer arms—a hydrophilic polyethylene glycol (PEG) chain for this compound and a hydrophobic alkyl chain for BS3—gives rise to significant differences in their properties and performance.
Performance at a Glance: A Tabular Comparison
| Feature | This compound | BS3 (Bis(sulfosuccinimidyl) suberate) | Advantage of this compound |
| Spacer Arm Length | ~39.9 Å | 11.4 Å[1] | Longer and more flexible, enabling the capture of interactions over a greater distance. |
| Solubility | High aqueous solubility[2] | Water-soluble up to ~100 mM[3] | The hydrophilic PEG spacer enhances solubility, preventing aggregation, especially with hydrophobic proteins.[4][5] |
| Cell Membrane Permeability | Impermeable | Impermeable | Both are suitable for crosslinking cell surface proteins. |
| Crosslinking Efficiency | Higher, especially for dynamic or inter-domain interactions | Standard | The flexible and hydrophilic PEG spacer can better access the protein surface, leading to a greater number of identified crosslinks. |
| Effect on Protein Structure | Minimal disruption, reduced aggregation | Can sometimes induce aggregation of hydrophobic proteins. | The PEG spacer minimizes non-specific hydrophobic interactions and reduces the propensity for protein aggregation. |
| Immunogenicity | Reduced | Potential for immunogenic response to the crosslinker. | The PEG spacer is known to reduce the immunogenicity of conjugates. |
Delving Deeper: Key Performance Differences
Enhanced Crosslinking of Dynamic Protein Complexes:
Recent studies have highlighted the superior ability of PEGylated crosslinkers, like this compound, to capture the dynamic conformations of proteins. The flexible and hydrophilic nature of the PEG spacer allows it to more effectively access and crosslink residues within and between protein domains that may be transiently interacting. A comparative study using a similar PEG-based crosslinker (BS(PEG)2) and BS3 demonstrated that the PEGylated version captured a greater number of cross-linking sites, particularly inter-domain cross-links, providing a more detailed picture of protein dynamics.
Improved Solubility and Reduced Aggregation:
A significant advantage of the this compound is its enhanced water solubility conferred by the PEG spacer. This property is particularly beneficial when working with proteins that are prone to aggregation or have hydrophobic regions. Unlike the alkyl spacer of BS3, the hydrophilic PEG chain helps to keep the crosslinked complex soluble, preventing precipitation and facilitating downstream analysis. This is crucial for maintaining the native conformation and function of the proteins under investigation.
Impact on Protein Function and Immunogenicity:
The choice of crosslinker can influence the biological activity and immunogenicity of the resulting conjugate. The "stealth" properties of PEG are well-documented, and its inclusion in a crosslinker can shield the protein from proteolytic degradation and reduce its immunogenicity. In contrast, the introduction of a purely hydrocarbon spacer like that in BS3 can sometimes lead to a loss of biological activity due to non-specific hydrophobic interactions or conformational changes. While both crosslinkers can potentially alter protein function, the hydrophilic nature of the PEG spacer in this compound is generally considered to be more benign.
Visualizing the Chemistry and Workflow
To better understand the application of these crosslinkers, the following diagrams illustrate their chemical structures and a typical experimental workflow.
Caption: Chemical structures of this compound and BS3.
Caption: A generalized workflow for protein crosslinking experiments.
Experimental Protocols
Below are detailed protocols for protein crosslinking using this compound and BS3. These protocols provide a starting point, and optimization may be necessary for specific applications.
Protocol 1: Crosslinking with this compound
Materials:
-
This compound
-
Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.
-
-
Protein Preparation:
-
Prepare the protein sample in an amine-free buffer such as PBS at a pH between 7.2 and 8.0. Buffers containing primary amines (e.g., Tris or glycine) will compete with the crosslinking reaction and should be avoided.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are quenched.
-
-
Post-Reaction Cleanup:
-
Remove excess crosslinker and quenching buffer by desalting or dialysis.
-
-
Analysis:
-
Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Crosslinking with BS3
Materials:
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of BS3 to room temperature before opening.
-
Immediately before use, dissolve BS3 directly in the reaction buffer to the desired concentration (e.g., 10 mM).
-
-
Protein Preparation:
-
Prepare the protein sample in an amine-free buffer at a pH between 7.2 and 8.0.
-
-
Crosslinking Reaction:
-
Add the freshly prepared BS3 solution to the protein sample. A common starting point is a final BS3 concentration of 1-2 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Post-Reaction Cleanup:
-
Remove excess crosslinker and quenching buffer using a desalting column or dialysis.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
Conclusion: Making the Right Choice
Both this compound and BS3 are effective amine-reactive crosslinkers, but the choice between them should be guided by the specific requirements of the experiment.
Choose this compound when:
-
Working with proteins that are prone to aggregation or have low solubility.
-
Studying dynamic protein complexes or interactions over longer distances.
-
The resulting conjugate needs to have reduced immunogenicity.
-
A higher number of crosslinks is desired to build more detailed structural models.
Choose BS3 when:
-
A shorter, more rigid spacer arm is required.
-
Working with well-behaved, soluble proteins where aggregation is not a concern.
-
Cost is a primary consideration, as BS3 is often more economical.
By carefully considering the properties of each crosslinker and the nature of the biological system under investigation, researchers can maximize the success of their protein crosslinking experiments and gain deeper insights into the intricate world of protein interactions.
References
A Head-to-Head Comparison of PEG and Methylene Backbone Crosslinkers for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step that can significantly influence the outcome of experiments ranging from protein interaction analysis to the development of novel drug delivery systems. The backbone of a crosslinker, the molecular chain connecting its reactive ends, plays a pivotal role in determining its physical and chemical properties. This guide provides an in-depth, objective comparison of two major classes of crosslinkers: those with polyethylene glycol (PEG) backbones and those with traditional methylene (alkyl) backbones.
This comparison will delve into their chemical properties, performance in various applications, and provide supporting experimental data to aid in the selection of the optimal crosslinker for your specific research needs.
Chemical Structure and Properties: A Fundamental Divide
The primary difference between PEG and methylene backbone crosslinkers lies in their inherent hydrophilicity and flexibility.
Polyethylene Glycol (PEG) Backbone Crosslinkers are characterized by repeating ethylene glycol units (-CH₂-CH₂-O-). This structure imparts several key properties:
-
Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, making these crosslinkers highly soluble in aqueous solutions.[1] This is a significant advantage when working with biological molecules that function in aqueous environments.
-
Flexibility: The C-O bonds in the PEG chain can rotate freely, providing considerable conformational flexibility.[2]
-
Biocompatibility: PEG is generally non-toxic, non-immunogenic, and approved by the FDA for various biomedical applications.[3] The hydrophilic nature of PEG creates a hydration shell that can shield conjugated molecules from the immune system.[1]
-
Tunability: The length of the PEG chain can be precisely controlled to create crosslinkers with varying spacer arm lengths.
Methylene Backbone Crosslinkers , in contrast, consist of a chain of methylene groups (-CH₂-). A common example is Disuccinimidyl suberate (DSS), which has a C8 alkyl chain. Their key characteristics include:
-
Hydrophobicity: The alkyl chain is nonpolar and thus hydrophobic, leading to lower solubility in aqueous buffers. This can sometimes lead to aggregation when working with hydrophobic proteins.
-
Rigidity: While there is some rotational freedom, alkyl chains are generally more rigid than PEG chains of a similar length.
-
Membrane Permeability: Their lipophilic nature allows some methylene backbone crosslinkers, like DSS, to permeate cell membranes, making them useful for intracellular crosslinking. Water-soluble versions, such as BS3, have sulfonated NHS esters to increase hydrophilicity but are generally membrane-impermeable.
Figure 1. Chemical structures of a PEG and a methylene backbone crosslinker.
Performance Comparison: Experimental Data
The differing chemical properties of PEG and methylene backbone crosslinkers translate to significant performance differences in various applications, most notably in protein crosslinking for structural analysis and in the formation of hydrogels for drug delivery and tissue engineering.
Protein Crosslinking: Efficiency and Dynamics
In the field of chemical cross-linking mass spectrometry (XL-MS), the choice of crosslinker can profoundly impact the ability to capture protein conformations and interactions.
A systematic comparison between the methylene backbone crosslinker DSS and the PEG backbone crosslinker BS(PEG)₂ revealed that the PEG-based crosslinker has a superior ability to capture the inter-domain dynamics of proteins. This is attributed to the polarity distribution of the PEG backbone, which enhances its accessibility to the protein surface.
| Parameter | Methylene Backbone (DSS) | PEG Backbone (BS(PEG)₂) | Reference |
| Conformational State | Spends 23.9% of the time in an "open" state | Exhibits a higher proportion of "closed" states (33.9%) and a lower proportion of "open" states (53.2%) | |
| Exchange Rate (Open to Closed) | 1253 ± 67/μs | 1635 ± 26/μs (faster) | |
| Cross-linked Pairs Identified (PTEN protein) | 16 (2 inter-domain) | 17 (4 inter-domain) at the same concentration | |
| Maximum Usable Concentration | ~0.25 mM (limited by hydrophobicity) | ≥ 2 mM (higher solubility) | |
| Cross-linked Pairs at Higher Concentration | Not applicable | 35 (8 inter-domain) at 2 mM |
The more polar nature of the BS(PEG)₂ backbone leads to a greater propensity to adopt a closed conformation and a faster exchange rate between conformational states, suggesting a lower energy barrier for conformational changes. This increased flexibility and interaction with the protein surface allows PEG crosslinkers to more efficiently capture dynamic regions of proteins.
Figure 2. Workflow for comparing crosslinker performance.
Hydrogel Formation: Swelling and Mechanical Properties
In the context of hydrogels, the crosslinker is a key determinant of the network's structural and functional properties.
| Property | Methylene Backbone (e.g., MBAA) | PEG Backbone (e.g., PEGDA) | Reference |
| Swelling Ratio | Generally lower | Generally higher due to hydrophilicity | |
| Mechanical Strength | Can form robust, stable networks | Mechanical properties are tunable by PEG length and concentration | |
| Degradability | Typically non-degradable | Can be designed to be biodegradable by incorporating cleavable linkages | |
| Biocompatibility | Potential for toxicity from unreacted monomers | Generally high biocompatibility |
Studies on poly(N-isopropylacrylamide) (PNIPAAm) hydrogels have shown that those crosslinked with PEG diacrylate (PEGDA) exhibit a higher swelling ratio compared to those crosslinked with N,N'-methylenebis(acrylamide) (MBAA). Increasing the concentration of MBAA in hydrogels generally leads to a decrease in the equilibrium water content and swelling ratio, while increasing the mechanical strength (Young's and shear modulus). The hydrophilicity of the PEG backbone contributes to greater water absorption and a larger mesh size in the hydrogel network.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison of PEG and methylene backbone crosslinkers.
Protocol 1: General Protein Crosslinking with NHS-Ester Crosslinkers (DSS, BS3, BS(PEG)n)
This protocol outlines the basic steps for crosslinking proteins in solution using amine-reactive NHS-ester crosslinkers.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.
-
Crosslinker (DSS, BS3, or BS(PEG)n).
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a suitable amine-free buffer. If necessary, perform a buffer exchange via dialysis or desalting columns. The optimal protein concentration is typically 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker to a stock concentration (e.g., 10-25 mM). For DSS, use anhydrous DMSO. For water-soluble crosslinkers like BS3 and BS(PEG)n, use the reaction buffer.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted crosslinker. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques.
Protocol 2: Swelling Ratio Measurement for Hydrogels
This protocol describes how to determine the swelling behavior of hydrogels, a key parameter influenced by the crosslinker.
Materials:
-
Crosslinked hydrogel samples.
-
Deionized water or buffer solution (e.g., PBS).
-
Analytical balance.
Procedure:
-
Initial Dry Weight: Lyophilize the hydrogel samples to a constant weight and record this as the initial dry weight (Wd).
-
Swelling: Immerse the dried hydrogels in an excess of deionized water or buffer at a specific temperature (e.g., room temperature or 37°C).
-
Measure Swollen Weight: At predetermined time intervals, remove the hydrogels from the solution, gently blot the surface with a damp filter paper to remove excess water, and weigh them to obtain the swollen weight (Ws).
-
Equilibrium Swelling: Continue measurements until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate Swelling Ratio: The swelling ratio (SR) at each time point is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Conclusion: Selecting the Right Tool for the Job
The choice between a PEG and a methylene backbone crosslinker is highly dependent on the specific application and desired outcome.
Choose a PEG backbone crosslinker when:
-
High water solubility is crucial.
-
Working with sensitive biological systems where biocompatibility and low immunogenicity are paramount.
-
Flexibility and a longer spacer arm are needed to bridge distant sites or overcome steric hindrance.
-
The goal is to capture dynamic protein conformations.
Choose a methylene backbone crosslinker when:
-
A more rigid spacer is required.
-
Intracellular crosslinking is the objective, and a membrane-permeable crosslinker like DSS is needed.
-
A well-established, cost-effective crosslinker for robust hydrogel formation is desired, and potential toxicity of unreacted monomers can be managed.
Ultimately, an understanding of the fundamental chemical differences and a review of comparative experimental data will empower researchers to make an informed decision, leading to more reliable and insightful experimental results.
References
A Researcher's Guide to Bioconjugation: Exploring Alternatives to Bis-PEG9-NHS Ester
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. Bis-PEG9-NHS ester has long been a staple for crosslinking amine-containing molecules, valued for its polyethylene glycol (PEG) spacer that enhances solubility and reduces immunogenicity. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of crosslinkers with distinct advantages in specificity, stability, and reaction control. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
Comparing the Crosslinking Chemistries: A Quantitative Overview
The selection of a crosslinker is a critical decision that influences the efficiency of conjugation, the stability of the resulting bond, and the preservation of the biomolecule's function. Below is a comparative summary of this compound and its alternatives, focusing on key performance parameters.
| Crosslinker Type | Target Functional Group(s) | Reaction Chemistry | Typical Reaction Efficiency/Yield | Bond Stability | Key Advantages | Key Disadvantages |
| Bis-PEGn-NHS ester | Primary Amines (-NH₂) | N-hydroxysuccinimide (NHS) ester acylation | Variable, moderate to high | High (Amide bond) | Good aqueous solubility, reduced immunogenicity. | Homobifunctional nature can lead to polymerization; NHS esters are susceptible to hydrolysis. |
| Heterobifunctional (e.g., SMCC) | Primary Amines (-NH₂), Sulfhydryls (-SH) | NHS ester acylation & Maleimide-thiol addition | High | High (Amide & Thioether bonds) | Allows for controlled, two-step conjugation, minimizing homodimerization. | Maleimide-thiol linkage can undergo retro-Michael reaction. |
| Zero-Length (e.g., EDC/NHS) | Carboxyls (-COOH) & Primary Amines (-NH₂) | Carbodiimide activation | High | High (Amide bond) | Forms a direct amide bond with no intervening spacer arm.[1][2] | Can lead to random polymerization if both carboxyls and amines are present on both biomolecules. |
| Click Chemistry (e.g., DBCO-PEG-NHS ester for SPAAC) | Primary Amines (-NH₂), Azides (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Generally high to very high | High (Triazole ring) | Bioorthogonal, high specificity, copper-free, suitable for in vivo applications.[3][4][] | Requires pre-introduction of an azide or cyclooctyne handle. |
Delving into the Chemistries: Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing bioconjugation protocols.
NHS Ester Chemistry: The Amine-Reactive Workhorse
NHS esters react with primary amines (found on lysine residues and the N-terminus of proteins) via nucleophilic acyl substitution to form stable amide bonds.
References
A Comparative Guide to Mass Spectrometry Analysis of Bis-PEG9-NHS Ester Crosslinked Peptides
Crosslinking-mass spectrometry (XL-MS) has become an indispensable technique for researchers, scientists, and drug development professionals to elucidate protein-protein interactions (PPIs) and map the three-dimensional structures of protein complexes.[1][2] The choice of crosslinking reagent is critical to the success of these experiments. This guide provides an objective comparison of Bis-PEG9-NHS ester, a homobifunctional, amine-reactive crosslinker, with traditional alternatives, supported by experimental considerations and data analysis workflows.
The this compound belongs to a class of crosslinkers featuring polyethylene glycol (PEG) spacers. These PEGylated reagents offer distinct advantages over classic hydrophobic crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).[3][4]
Comparison of Crosslinker Properties
The selection of a crosslinker is governed by factors such as solubility, cell membrane permeability, spacer arm length, and reactivity.[5] this compound's unique properties make it a versatile tool for a wide range of XL-MS applications.
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Specificity | Primary amines (Lysine, N-termini) | Primary amines (Lysine, N-termini) | Primary amines (Lysine, N-termini) |
| Spacer Arm Length | ~35.8 Å | 11.4 Å | 11.4 Å |
| Solubility | Water-soluble, Soluble in DMSO/DMF | Water-insoluble (requires DMSO/DMF) | Water-soluble |
| Cell Membrane Permeability | Permeable | Permeable | Impermeable |
| Cleavability by MS | No | No | No |
Performance Characteristics and Advantages
Recent studies have highlighted the superior performance of PEG-based crosslinkers in capturing the conformational dynamics of proteins. The hydrophilic and flexible nature of the PEG spacer allows for more effective crosslinking in aqueous environments and can help to minimize protein aggregation.
| Performance Metric | Bis-PEG(n)-NHS esters | DSS / BS3 | Rationale / Citation |
| Capture of Protein Dynamics | Superior | Standard | PEG-based linkers are more effective at capturing inter-domain crosslinks in dynamic proteins. |
| Solubility & Aggregation | High water solubility, reduces conjugate aggregation. | DSS is hydrophobic; BS3 is soluble but can still lead to aggregation in some cases. | The hydrophilic PEG chain improves the solubility of both the reagent and the resulting crosslinked complex. |
| In Vivo Crosslinking | Suitable | DSS is suitable; BS3 is not. | The PEGylated linker is membrane-permeable, allowing for intracellular crosslinking, whereas the charged sulfo-groups on BS3 prevent it from crossing the cell membrane. |
| Immunogenicity | Low | Higher Potential | PEG is known to be non-toxic and non-immunogenic, which is advantageous for in vivo applications. |
| Data Analysis Complexity | High (non-cleavable) | High (non-cleavable) | Both require specialized software to identify crosslinked peptide pairs from complex MS/MS spectra. |
Visualizing the XL-MS Process
To better understand the application of this compound, the following diagrams illustrate the experimental workflow, the chemical reaction, and a potential application in pathway analysis.
References
- 1. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
The Hydrophilic Advantage: A Comparative Guide to PEG Spacers in Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the outcome of bioconjugation, drug delivery, and various diagnostic applications. While traditional aliphatic hydrocarbon-based crosslinkers have long been utilized, the incorporation of hydrophilic polyethylene glycol (PEG) spacers has emerged as a transformative strategy, offering significant advantages in solubility, stability, and biocompatibility. This guide provides an objective comparison of the performance of crosslinkers featuring hydrophilic PEG spacers against their aliphatic counterparts, supported by experimental data and detailed protocols.
The fundamental difference between these two classes of crosslinkers lies in the nature of their spacer arms. Aliphatic linkers consist of straight or branched hydrocarbon chains, which are inherently hydrophobic. In contrast, PEG spacers are composed of repeating ethylene glycol units, rendering them highly hydrophilic and flexible. This distinction in hydrophilicity dramatically impacts the physicochemical properties and in vivo behavior of the resulting bioconjugates.
Enhanced Solubility and Reduced Aggregation
A primary advantage of utilizing hydrophilic PEG spacers is the significant enhancement of solubility for the crosslinker itself and the resulting conjugate.[1] This is particularly crucial when working with hydrophobic drugs or proteins that are prone to aggregation in aqueous environments.[2][3] The hydrophilic nature of the PEG chain helps to shield the hydrophobic regions of the conjugated molecules, preventing self-association and precipitation.[2]
Hydrophobic crosslinkers, conversely, can exacerbate aggregation issues, leading to challenges in purification, reduced biological activity, and potential immunogenicity.[4] The improved solubility conferred by PEG spacers facilitates higher reaction concentrations, potentially leading to more efficient conjugation.
Comparative Data: Impact of Hydrophilicity on Aggregation and Solubility
| Parameter | Crosslinker Type | Observation | Fold Change/Quantitative Metric | Reference |
| Protein Aggregation | Hydrophobic (Aliphatic) | Promotes intermolecular crosslinking in protein aggregates. | N/A | |
| Hydrophilic (PEG-based) | Reduces aggregation of Antibody-Drug Conjugates (ADCs). | 5-times more resistant to aggregation than a similar ADC with a hydrophobic linker. | ||
| Drug Solubility | No Polymer | Native solubility of Coumarin-6 (a model hydrophobic drug) in water is 0.25 µg/mL. | Baseline | |
| With PEG-PLA diblock copolymer | Linear increase in Coumarin-6 solubility with increasing polymer concentration. | N/A | ||
| ADC Stability | Conventional Hydrophobic Linker | Prone to aggregation, especially at high drug-to-antibody ratios (DARs). | N/A | |
| Pendant PEG Linker | Showed improved stability and resistance to aggregation under thermal stress. | N/A |
Improved Stability and Extended Half-Life
The flexible and hydrophilic nature of PEG spacers contributes to the enhanced stability of bioconjugates. The PEG chain forms a hydration shell around the molecule, which can protect it from enzymatic degradation and reduce clearance by the reticuloendothelial system (RES). This "stealth" effect leads to a longer circulation half-life in vivo, a critical factor for therapeutic proteins and drug delivery systems. Molecular dynamics simulations have shown that PEG conjugation can stabilize the secondary structure of peptides by reducing the solvent-accessible surface area.
Comparative Data: Influence of PEG Spacers on Stability and Pharmacokinetics
| Parameter | Molecule/Conjugate | Observation | Quantitative Metric | Reference |
| Thermal Stability | Non-PEGylated rhaFGF | Less stable at 37 °C in mouse serum. | N/A | |
| PEGylated rhaFGF | Significantly more stable over time at 37 °C. | After 20 mins, 31.3% of PEGylated rhaFGF remained intact vs. almost none of the non-PEGylated form. | ||
| Proteolytic Resistance | Non-PEGylated rhaFGF | Rapidly digested by trypsin. | N/A | |
| PEGylated rhaFGF | Significantly increased resistance to trypsin digestion. | N/A | ||
| ADC Clearance | ADCs with PEG < 8 units | Rapidly cleared from circulation. | N/A | |
| ADCs with PEG ≥ 8 units | Exhibited slower clearance rates. | N/A | ||
| Circulation Half-life | Non-PEGylated Nanoparticles | Shorter circulation time. | N/A | |
| PEGylated Nanoparticles | 2- to 10-fold reduction in circulation half-life in the presence of anti-PEG antibodies. | 2-10x |
Reduced Immunogenicity
A significant drawback of many bioconjugates is their potential to elicit an immune response. PEGylation has been shown to reduce the immunogenicity of proteins and nanoparticles by masking antigenic epitopes from recognition by the immune system. While PEG itself can be immunogenic, particularly at higher molecular weights and with repeated administration, it generally leads to a less pronounced immune response compared to conjugates with hydrophobic linkers which can act as adjuvants.
Comparative Data: Immunogenicity of PEGylated vs. Non-PEGylated Conjugates
| Parameter | Conjugate Type | Observation | Quantitative Data | Reference |
| Anti-PEG IgM Response | Methoxy-PEG Liposomes | Induces a notable anti-PEG IgM response. | N/A | |
| Carboxyl-terminated PEG Liposomes | Induces a lower anti-PEG IgM response compared to methoxy-PEG. | N/A | ||
| Hydroxyl-terminated PEG Liposomes | Shows the lowest IgM induction in the model. | N/A | ||
| Antibody Production | Unconjugated Albumin | Resulted in antibody production. | N/A | |
| PEGylated Albumin | Resulted in reduced antibody levels. | N/A | ||
| Anti-PEG Antibody Prevalence | Healthy Individuals (1980s) | Pre-existing anti-PEG antibodies were found in < 0.1% of the population. | < 0.1% | |
| Healthy Individuals (2014) | Pre-existing anti-PEG antibodies were found in > 40% of the population. | > 40% |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using an NHS-PEG-Maleimide Crosslinker
This protocol describes the conjugation of a sulfhydryl-containing molecule (e.g., a peptide or small molecule drug) to a primary amine-containing protein (e.g., an antibody) using a heterobifunctional PEG crosslinker.
Materials:
-
Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
NHS-PEGn-Maleimide crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)
-
Desalting column
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 10-20 mM cysteine)
Procedure:
-
Protein Preparation: Dissolve the Protein-NH2 in the Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Reaction Step 1 (Amine Reaction): Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
Removal of Excess Crosslinker: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.
-
Reaction Step 2 (Sulfhydryl Reaction): Immediately add the Molecule-SH to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine and incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
Protocol 2: Formation of a PEG-Diacrylate (PEGDA) Hydrogel
This protocol describes the formation of a hydrogel using a PEG-diacrylate crosslinker via photopolymerization, a common method for creating scaffolds for 3D cell culture and tissue engineering.
Materials:
-
PEG-diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).
-
Photoinitiator Addition: Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v) and dissolve completely.
-
Molding: Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Photopolymerization: Expose the precursor solution to UV light (365 nm) for a sufficient duration to allow for complete crosslinking (typically a few minutes, depending on the light intensity and precursor solution volume).
-
Washing: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components.
Visualizing the Advantage: Diagrams and Workflows
Caption: Structural comparison of a hydrophilic PEG crosslinker and a hydrophobic aliphatic crosslinker.
Caption: A generalized workflow for a two-step bioconjugation process using a heterobifunctional crosslinker.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. purepeg.com [purepeg.com]
- 3. Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of hydrophobic and strongly hydrophilic cleavable crosslinking reagents in intermolecular bond formation in aggregates of proteins or protein-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spacer: A Comparative Guide to Bis-PEG-NHS Esters (PEG9 vs. PEG12) in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in creating bioconjugates such as antibody-drug conjugates (ADCs) is a critical decision that profoundly influences the therapeutic's efficacy, stability, and pharmacokinetic profile. Among the plethora of linker technologies, polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, reduce immunogenicity, and extend the in-vivo half-life of bioconjugates. This guide offers an objective comparison of two discrete PEG linkers, Bis-PEG9-NHS ester and Bis-PEG12-NHS ester, supported by experimental data and detailed methodologies to inform rational drug design.
The length of the PEG spacer arm in a Bis-PEG-NHS ester, a homobifunctional crosslinker that reacts with primary amines, can significantly impact the physicochemical and biological properties of the resulting conjugate. While both PEG9 and PEG12 linkers provide a hydrophilic spacer to bridge two molecules, the subtle difference in their length can lead to notable variations in performance. Longer PEG chains generally lead to a greater hydrodynamic size, which can prolong circulation half-life but may also introduce steric hindrance, potentially affecting the biological activity of the conjugated molecule.
Quantitative Comparison of PEG Linker Lengths
The selection of a PEG linker length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity. The following table summarizes quantitative data from various studies, comparing key performance metrics across different PEG linker lengths, with a focus on PEG8 and PEG12 as representative examples of intermediate-length spacers.
| Performance Metric | PEG8 | PEG12 | Rationale & Key Observations |
| Clearance Rate (mL/kg/day) | ~2.5 | ~2.5 | For non-binding IgG-MMAE conjugates with a drug-to-antibody ratio (DAR) of 8, both PEG8 and PEG12 linkers demonstrated a similar and significant reduction in clearance compared to non-PEGylated or shorter PEG chain ADCs. This suggests that in this range, the impact on clearance reaches a plateau.[1] |
| In Vitro Cytotoxicity | Generally Higher | Potentially Lower | Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity. For example, in miniaturized affibody-drug conjugates, increasing PEG length from 4 kDa to 10 kDa resulted in a 22-fold reduction in cytotoxicity. While PEG9 and PEG12 are much shorter, this trend highlights a potential trade-off.[2][3] |
| Drug-to-Antibody Ratio (DAR) | Potentially Higher | Potentially Lower | In some instances, intermediate-length PEG spacers (PEG6, PEG8, PEG12) have been shown to yield higher drug loadings compared to very short (PEG4) or very long (PEG24) spacers.[4] This effect is dependent on the specific antibody, drug, and conjugation conditions. |
| Solubility & Aggregation | Improved | Further Improved | The hydrophilic nature of PEG helps to mitigate aggregation, especially for ADCs with hydrophobic payloads. Longer PEG chains generally offer a greater solubilizing effect.[5] |
| Steric Hindrance | Lower | Higher | While providing distance between the conjugated molecules, longer PEG chains can also increase steric hindrance, which might interfere with binding to the target receptor or enzyme. The optimal length is application-specific. |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
Protocol 1: Comparative Protein Labeling with Bis-PEG9-NHS and Bis-PEG12-NHS Esters
Objective: To compare the conjugation efficiency of Bis-PEG9-NHS and Bis-PEG12-NHS esters to a model protein (e.g., IgG).
Materials:
-
IgG solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Bis-PEG12-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate vials of Bis-PEG-NHS esters to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Bis-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.
-
-
Conjugation Reaction:
-
To the IgG solution, add a 20-fold molar excess of the dissolved Bis-PEG-NHS ester solution (either PEG9 or PEG12 in separate reactions). The volume of the organic solvent should not exceed 10% of the final reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature.
-
Remove unreacted PEG-NHS ester and byproducts by purifying the reaction mixture using a desalting column.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA).
-
Analyze the extent of labeling and formation of crosslinked species using SDS-PAGE.
-
Characterize the conjugate by mass spectrometry to confirm the identity and integrity of the product.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To quantify the average number of drug molecules conjugated to an antibody via PEG9 or PEG12 linkers.
Method:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs. The area of each peak can be used to calculate the average DAR.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Validating Crosslinking Sites by LC-MS/MS: A Comparative Analysis
For researchers, scientists, and drug development professionals, the robust validation of crosslinking sites identified by mass spectrometry is paramount for generating high-confidence structural data on protein interactions and conformations. This guide provides a comprehensive comparison of current validation strategies, software tools, and experimental approaches in the field of crosslinking-mass spectrometry (XL-MS).
Crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. The method involves covalently linking spatially proximal amino acid residues within a protein or between interacting proteins using chemical crosslinkers. Subsequent enzymatic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the crosslinked peptides, providing distance constraints that can be used to model protein structures and interaction interfaces.
However, the complexity of XL-MS data necessitates rigorous validation to distinguish true crosslinks from false positives. This guide will delve into the critical aspects of validating crosslinking sites, comparing different methodologies and software platforms to aid researchers in selecting the most appropriate workflow for their specific needs.
Strategies for Validating Crosslinked Peptides
The validation of crosslinked peptides is a multi-faceted process that combines computational scoring, manual inspection of spectra, and assessment of the false discovery rate (FDR). Several strategies are employed to ensure the accuracy of identified crosslinks:
-
Automated Software-Based Validation: A plethora of software tools are available for the identification and initial validation of crosslinked peptides. These programs utilize sophisticated scoring algorithms to match experimental MS/MS spectra to theoretical fragmentation patterns of crosslinked peptide pairs. A crucial aspect of this automated validation is the control of the False Discovery Rate (FDR), which is the proportion of false positives among the identified crosslinks. The target-decoy approach (TDA) is a widely used method for FDR estimation in proteomics and has been adapted for XL-MS.[1][2] This involves searching the experimental data against a database containing both the target protein sequences and decoy sequences (e.g., reversed or shuffled sequences). More recently, decoy-free approaches (DFAs) have been introduced, which aim to model the score distributions of correct and incorrect matches without the need for a decoy database.[1][2][3]
-
Manual Spectral Validation: Despite the advancements in automated software, manual inspection of the MS/MS spectra of putative crosslinks remains a critical step for high-confidence assignments, especially for novel or unexpected interactions. This involves a trained eye examining the raw spectral data to confirm the presence of key features that support the identification of a crosslinked peptide pair. Key aspects to verify include the presence of fragment ion series (b- and y-ions) for both peptides, a good signal-to-noise ratio, and accurate mass measurements for the fragment ions.
-
Structural Validation: When a three-dimensional structure of the protein or complex under investigation is available, the identified crosslinks can be mapped onto the structure. The Euclidean distance between the Cα atoms of the crosslinked residues should be consistent with the spacer arm length of the crosslinking reagent used. This provides an independent line of evidence to support the validity of the identified crosslink.
Comparison of XL-MS Data Analysis Software
A variety of software packages are available for the analysis of XL-MS data, each with its own algorithms, features, and performance characteristics. The choice of software can significantly impact the number and quality of identified crosslinks. Below is a comparison of some commonly used software tools based on published benchmark studies.
| Software | Crosslinker Type(s) | Key Features | Performance Highlights (from benchmark studies) |
| MeroX | Cleavable & Non-cleavable | User-friendly interface with spectral visualization. Supports various cleavable crosslinkers. | Often praised for its ease of use and good performance with cleavable crosslinkers. In some studies, it identifies a high number of correct crosslinks with a low false discovery rate. |
| XlinkX (within Proteome Discoverer) | Cleavable & Non-cleavable | Integrated into the Thermo Scientific Proteome Discoverer platform. Offers advanced FDR control and visualization options. | A widely used tool with robust performance. Some studies show it identifies a good number of true positives, though performance can vary depending on the dataset and crosslinker. |
| pLink | Non-cleavable | Open-source software with a strong focus on FDR control. | Demonstrates good performance in benchmark studies, often identifying a high number of correct crosslinks with a well-controlled FDR. |
| Kojak | Cleavable & Non-cleavable | Computationally efficient and open-source. Can be integrated with other tools like the Trans-Proteomic Pipeline (TPP) for enhanced validation. | Shows competitive performance, particularly when combined with post-processing tools like iProphet for improved FDR estimation. |
| xiSEARCH | Non-cleavable | Part of the xi software suite, which includes tools for FDR calculation (xiFDR). | Known for its rigorous statistical framework for FDR control. |
Note: The performance of XL-MS software can be highly dependent on the dataset, the crosslinker used, and the search parameters. The information in this table is a summary of findings from various publications and should be considered as a general guide. Researchers are encouraged to evaluate different software tools on their own data.
Experimental Protocols for Crosslinking
The success of an XL-MS experiment is highly dependent on the experimental protocol. Below are detailed protocols for two common crosslinking workflows: in-vitro crosslinking with a non-cleavable crosslinker (BS3) and in-vivo crosslinking with a mass spectrometry-cleavable crosslinker (DSSO).
In-Vitro Crosslinking of a Purified Protein Complex with BS3
This protocol is adapted from several sources and provides a general workflow for crosslinking a purified protein complex.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.0). Avoid buffers containing primary amines like Tris.
-
BS3 (bis(sulfosuccinimidyl) suberate) crosslinker.
-
Quenching solution (e.g., 1 M ammonium bicarbonate or 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE reagents.
-
Reagents for in-gel digestion (e.g., DTT, iodoacetamide, trypsin).
Procedure:
-
Protein Preparation: Ensure the protein complex is pure and at an appropriate concentration (typically in the low micromolar range).
-
Crosslinking Reaction:
-
Add BS3 to the protein solution. The optimal concentration of BS3 needs to be determined empirically, but a starting point is often a molar excess of the crosslinker over the protein.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
SDS-PAGE Analysis: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
In-Gel Digestion:
-
Excise the gel bands corresponding to the crosslinked complex.
-
Destain, reduce with DTT, and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction and Desalting: Extract the peptides from the gel pieces and desalt them using C18 StageTips or a similar method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a data-dependent acquisition method.
In-Vivo Crosslinking of Cultured Cells with DSSO
This protocol provides a general workflow for in-vivo crosslinking of mammalian cells.
Materials:
-
Cultured mammalian cells.
-
DSSO (disuccinimidyl sulfoxide) crosslinker.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells with PBS.
-
Crosslinking Reaction:
-
Resuspend the cells in PBS containing DSSO. The optimal concentration and incubation time should be determined empirically. A starting point could be 1-2 mM DSSO for 30-60 minutes at room temperature.
-
-
Quenching: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Digestion:
-
Denature the proteins (e.g., with 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea and digest the proteins with trypsin overnight.
-
-
Peptide Enrichment (Optional but Recommended): Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or other fractionation methods.
-
Desalting: Desalt the peptide fractions.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. For MS-cleavable crosslinkers like DSSO, a stepped collision energy fragmentation method is often used to generate characteristic fragment ions.
Mandatory Visualizations
To further clarify the experimental and analytical workflows, the following diagrams have been generated using the DOT language.
Caption: A general workflow for a crosslinking-mass spectrometry experiment.
Caption: A decision tree for the validation of an identified crosslink.
References
A Comparative Guide to the Stability of Amide Bonds from NHS Ester Reactions
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins and other biomolecules is a fundamental technique. N-hydroxysuccinimide (NHS) esters are widely utilized reagents for this purpose, reacting with primary amines to form stable amide bonds. While the resulting amide bond is known for its robustness, the efficiency of its formation and its long-term stability are influenced by various factors. This guide provides an objective comparison of the stability of these amide bonds, supported by experimental data and detailed protocols to aid in the design and execution of bioconjugation strategies.
The stability of the final conjugate is not solely dependent on the inherent stability of the amide bond itself, which is remarkably stable under physiological conditions, but also on the stability of the NHS ester reagent during the conjugation reaction.[1] A primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive.[2]
Factors Influencing NHS Ester and Amide Bond Stability
The success of a conjugation reaction using NHS esters hinges on controlling the factors that affect the stability of the reactive ester and the subsequent amide bond.
-
pH: This is the most critical parameter. The optimal pH for NHS ester conjugation is a compromise between ensuring the nucleophilicity of the primary amine and minimizing the hydrolysis of the ester.[3] At acidic pH, the amine is protonated and non-reactive.[4] Conversely, at alkaline pH, the rate of NHS ester hydrolysis increases dramatically.[5] The recommended pH range is typically 7.2 to 8.5.
-
Temperature: Higher temperatures accelerate both the desired aminolysis reaction and the competing hydrolysis reaction. Reactions are often performed at room temperature or 4°C to balance reaction rate and reagent stability.
-
Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, bicarbonate, HEPES, and borate buffers are commonly used.
-
Solubility: NHS esters can be categorized into two main types: non-sulfonated and sulfonated (Sulfo-NHS). Non-sulfonated NHS esters are generally insoluble in aqueous buffers and require dissolution in an organic co-solvent like DMSO or DMF. Sulfo-NHS esters contain a sulfonate group that confers water solubility, allowing for reactions to be conducted entirely in aqueous media. Sulfo-NHS esters also tend to exhibit slightly greater stability in aqueous solutions.
Quantitative Comparison of NHS Ester Stability
The stability of the NHS ester is often described by its half-life in aqueous solution, which is the time it takes for 50% of the reactive ester to hydrolyze. This parameter is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.6 | 4 | 10 minutes | |
| 8.3-8.5 | Room Temperature | Optimal for reaction |
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures.
Comparative Stability of Amide Bonds vs. Other Linkages
While NHS esters primarily react with primary amines to form stable amide bonds, side reactions with other nucleophilic groups like hydroxyls (on serine, threonine, tyrosine) and sulfhydryls (on cysteine) can occur. However, the resulting ester and thioester bonds are significantly less stable than the amide bond and are prone to hydrolysis or displacement by amines.
| Linkage Type | Formed From Reaction With | Relative Stability Under Physiological Conditions |
| Amide | Primary Amine (-NH₂) | Very High |
| Ester | Hydroxyl (-OH) | Low |
| Thioester | Sulfhydryl (-SH) | Low |
Table 2: Comparative Stability of Linkages Formed from NHS Ester Reactions.
The inherent stability of the amide bond is due to resonance stabilization, making it significantly more resistant to hydrolysis than an ester bond. Under physiological conditions (pH ~7.4), the half-life of a peptide bond can be on the order of years.
Experimental Protocols
To assess the stability of amide bonds in bioconjugates, two common experimental approaches are employed: chemical hydrolysis assays and enzymatic degradation assays.
Protocol 1: Chemical Hydrolysis Assay
This protocol assesses the intrinsic chemical stability of the amide bond under different pH conditions.
Objective: To determine the rate of hydrolysis of the amide bond in a bioconjugate at various pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate buffer (pH 5.0, 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare solutions of the bioconjugate at a known concentration in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop any further degradation.
-
Analyze the samples by a suitable analytical method (e.g., SEC-HPLC to monitor fragmentation, or LC-MS to quantify the free payload and intact conjugate).
-
Plot the percentage of intact conjugate remaining over time for each pH condition to determine the rate of hydrolysis.
Protocol 2: Enzymatic Degradation Assay
This protocol evaluates the stability of the amide bond in the presence of proteolytic enzymes, mimicking in vivo conditions.
Objective: To assess the susceptibility of the amide bond in a bioconjugate to enzymatic cleavage.
Materials:
-
Bioconjugate of interest
-
Relevant protease (e.g., Cathepsin B for lysosomal degradation, S9 extract for liver metabolism)
-
Assay buffer appropriate for the chosen enzyme (e.g., acetate buffer for Cathepsin B)
-
Enzyme activation solution (if required)
-
Quenching solution (e.g., strong acid or organic solvent)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a solution of the bioconjugate in the assay buffer.
-
If necessary, activate the protease according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated enzyme to the bioconjugate solution (a typical enzyme:substrate ratio is 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Process the samples (e.g., centrifuge to remove precipitated protein) and analyze the supernatant by a validated LC-MS/MS method to quantify the amount of released payload.
-
Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.
Visualizing Key Processes
Diagrams can help illustrate the chemical reactions and experimental workflows involved in assessing amide bond stability.
References
Sulfo-NHS vs. NHS Esters: A Comparative Guide for Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise labeling of proteins on the surface of living cells is a cornerstone technique for studying cellular processes, developing targeted therapeutics, and performing diagnostic assays. Among the most prevalent methods for achieving this is the use of amine-reactive N-hydroxysuccinimide (NHS) esters. These reagents efficiently form stable amide bonds with primary amines, such as those found on lysine residues and the N-terminus of proteins.
This guide provides a comprehensive comparison of two major classes of NHS esters: the traditional, water-insoluble NHS esters and their water-soluble counterparts, Sulfo-NHS esters. The choice between these two reagents is critical and hinges on the specific experimental goals, particularly the need to selectively label cell surface proteins while maintaining cell viability. We will delve into their chemical properties, reaction mechanisms, and provide supporting data and protocols to guide your experimental design.
Key Differences at a Glance: A Physicochemical Comparison
The fundamental distinction between NHS and Sulfo-NHS esters lies in the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring of the latter.[1] This single chemical modification dramatically alters the reagent's physical properties, most notably its solubility and ability to permeate cell membranes, without changing the final amide bond formed during conjugation.[1]
| Feature | NHS Esters | Sulfo-NHS Esters | Rationale & Implications |
| Water Solubility | Low to Insoluble | High | Sulfo-NHS esters can be used in completely aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to cell viability.[1][2] NHS esters require dissolution in an organic solvent like DMSO or DMF prior to addition to the aqueous reaction mixture.[2] |
| Membrane Permeability | Permeable | Impermeable | The negatively charged sulfonate group of Sulfo-NHS esters prevents them from passively crossing the cell membrane, restricting their reactivity to cell surface proteins. NHS esters can diffuse across the cell membrane and label intracellular proteins in addition to those on the cell surface. |
| Primary Application | Intracellular and general protein labeling | Cell surface protein labeling | The membrane impermeability of Sulfo-NHS esters makes them the ideal choice for specifically studying or targeting proteins exposed on the exterior of a cell. |
| Labeling Efficiency (Cell Surface) | Potentially Lower | Generally High | For cell surface labeling, the requirement of organic solvents for NHS esters can compromise cell membrane integrity and lead to lower specific labeling of surface proteins. The high aqueous solubility and reactivity of Sulfo-NHS esters generally result in high labeling efficiency of cell surface targets. |
| Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | Both esters react with non-protonated primary amines and are thus most efficient at neutral to slightly alkaline pH. |
| Hydrolysis Half-life (at pH 7, 0°C) | 4-5 hours | Similar to NHS esters | Both ester types are susceptible to hydrolysis, a competing reaction with the amine conjugation. The rate of hydrolysis increases with pH. |
Chemical Structures and Reaction Mechanism
The reaction of both NHS and Sulfo-NHS esters with a primary amine on a protein proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide or N-hydroxysulfosuccinimide leaving group.
Experimental Protocols: A Comparative Workflow for Cell Surface Biotinylation
To objectively compare the performance of Sulfo-NHS and NHS esters for cell surface labeling, a standardized experimental workflow is essential. Below is a detailed protocol for the biotinylation of cell surface proteins on adherent mammalian cells using Sulfo-NHS-Biotin and NHS-Biotin as representative reagents.
Materials
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
NHS-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (100 mM Tris-HCl, pH 8.0 in PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
Streptavidin-HRP conjugate
-
Western blotting reagents and equipment
Procedure
-
Cell Preparation:
-
Culture adherent cells in appropriate vessels until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to remove any residual media proteins that could react with the esters.
-
-
Preparation of Biotinylation Reagents:
-
For Sulfo-NHS-Biotin: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.
-
For NHS-Biotin: Prepare a 10 mg/mL stock solution of NHS-Biotin in anhydrous DMSO. Immediately before use, dilute this stock solution into ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL. Ensure the final concentration of DMSO is low (typically <5%) to minimize cell toxicity.
-
-
Cell Surface Labeling:
-
Add the freshly prepared biotinylation solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate on a rocking platform for 30 minutes at 4°C. The low temperature minimizes endocytosis of the labeled proteins.
-
-
Quenching the Reaction:
-
Aspirate the biotinylation solution and add ice-cold Quenching Buffer.
-
Incubate for 10-15 minutes at 4°C to quench any unreacted NHS or Sulfo-NHS ester.
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Analysis of Biotinylation:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
To compare the extent of cell surface biotinylation, equal amounts of total protein from the Sulfo-NHS-Biotin and NHS-Biotin labeled cells are analyzed by Western blotting.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
The relative intensity of the bands can be quantified using densitometry to compare the labeling efficiency of the two reagents.
-
Conclusion and Recommendations
For applications that demand the specific labeling of proteins on the outer surface of living cells, Sulfo-NHS esters are the superior choice . Their inherent water solubility and membrane impermeability ensure that the labeling reaction is confined to the cell surface, providing cleaner and more easily interpretable data. The elimination of organic solvents also contributes to maintaining cell health and membrane integrity during the labeling process.
NHS esters , while effective for general protein conjugation, are less suitable for specific cell surface labeling due to their membrane permeability, which leads to the labeling of intracellular proteins. The requisite use of organic solvents can also introduce variability and potential cytotoxicity. However, for applications where intracellular labeling is desired or when working with proteins in solution that are tolerant to organic co-solvents, NHS esters remain a valuable tool.
Ultimately, the selection between Sulfo-NHS and NHS esters should be guided by the specific requirements of the experiment. For researchers focused on cell surface biology, the advantages offered by Sulfo-NHS esters make them the recommended reagent for achieving specific and efficient labeling of the cell surface proteome.
References
Safety Operating Guide
Proper Disposal of Bis-PEG9-NHS Ester: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides a detailed, step-by-step guide for the safe and proper disposal of Bis-PEG9-NHS ester, a common reagent in bioconjugation and drug development. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Prerequisites
Before beginning any disposal-related activities, it is crucial to be familiar with the safety information for this compound.
Personal Protective Equipment (PPE)
A summary of required and recommended PPE when handling this compound is provided below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Data compiled from standard laboratory safety protocols for non-hazardous chemicals.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material. However, it is prudent to handle it with care, as with all laboratory chemicals. In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
Disposal Procedures for this compound
The proper disposal route for this compound depends on its form: unreacted solid, solutions, or contaminated labware.
Step 1: Waste Identification and Segregation
All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash. Use designated, clearly labeled, and sealed waste containers. The container material should be compatible with any solvents used.
Step 2: Quenching of Reactive NHS Ester (Recommended)
To minimize potential reactions in the waste stream, it is best practice to quench the reactive N-hydroxysuccinimide (NHS) ester groups prior to disposal.
Experimental Protocol for Quenching:
-
Prepare a Quenching Solution: Prepare a 1 M solution of a non-hazardous amine, such as Tris or glycine, in water.
-
Reaction Setup: In a designated chemical fume hood, add the quenching solution to the this compound waste. For every 1 mg of the ester, use at least 1 mL of the 1 M amine solution. If the waste is in an organic solvent (e.g., DMSO, DMF), the aqueous quenching solution should be added in a volume at least 10 times greater than the organic solvent volume.
-
Reaction Time: Stir the mixture at room temperature for a minimum of 4 hours. This will ensure the complete hydrolysis and reaction of the NHS ester, rendering it inert.
Step 3: Managing Different Waste Streams
A. Unused or Expired Solid this compound:
-
Do Not Dispose in Regular Trash: The solid powder should never be discarded in the regular trash.
-
Collection: Collect the original vial containing the unused or expired product in your designated chemical waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Non-hazardous Chemical Waste," the name "this compound (quenched, if applicable)," and any other information required by your institution's Environmental Health and Safety (EHS) department.
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
Collection: Following the quenching protocol, collect all concentrated stock solutions in a sealed, labeled hazardous waste container.
-
No Drain Disposal: Never dispose of concentrated solutions of this compound, especially in organic solvents, down the drain.
-
Rinsate Collection: The first rinse of any glassware that contained concentrated solutions should be collected as chemical waste. Subsequent rinses with water can typically be disposed of down the drain, but consult your local EHS guidelines.
C. Dilute Aqueous Solutions and Reaction Mixtures:
-
Quenching: It is recommended to perform the quenching step on these solutions as well.
-
Collection: After quenching, collect the solution in a designated aqueous chemical waste container.
D. Contaminated Labware and Debris (e.g., pipette tips, gloves):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid chemical waste container.
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your chemical waste containers. Always follow their specific procedures and guidelines.
Disposal Workflow
Essential Safety and Operational Guidance for Handling Bis-PEG9-NHS Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as Bis-PEG9-NHS ester. This bifunctional crosslinker is sensitive to moisture and can pose certain health risks if not handled correctly. The following guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this reagent.
Personal Protective Equipment (PPE)
Based on the potential hazards of this compound, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. | To protect eyes from splashes of the chemical or its solvents. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for DMSO and DMF. | To prevent skin contact with the compound and solvents. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If not, a NIOSH-approved respirator for organic vapors may be necessary. | To prevent inhalation of any dust or aerosolized particles. |
Experimental Workflow for Safe Handling
Proper handling of this compound from receipt to disposal is critical to maintain its integrity and ensure user safety. The following workflow diagram outlines the key steps.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol for Safe Handling
This protocol provides a step-by-step guide for the safe handling of this compound during a typical protein labeling experiment.
1. Reagent Preparation: 1.1. Before use, remove the vial of this compound from the -20°C storage and allow it to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation inside the vial, which can hydrolyze the NHS ester. 1.2. Work in a certified chemical fume hood. 1.3. Prepare a stock solution by dissolving the desired amount of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][3] Ensure the solvent is of high purity and free of amines.[3] 1.4. Cap the vial tightly after use and store the stock solution at -20°C. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.
2. Reaction Setup: 2.1. Prepare the protein or other amine-containing molecule in an amine-free buffer with a pH of 8.3-8.5, such as a sodium bicarbonate or phosphate buffer.[2] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester. 2.2. Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.
3. Reaction Quenching and Purification: 3.1. After the desired incubation time, quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 20-50 mM. 3.2. Purify the conjugated product from excess reagent and byproducts using an appropriate method, such as dialysis, size-exclusion chromatography, or spin filtration.
4. Waste Disposal: 4.1. All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste. 4.2. Collect all liquid waste containing the compound and its solvents in a designated, properly labeled hazardous waste container. 4.3. Dispose of all waste according to your institution's environmental health and safety guidelines.
Hazard and Protective Measures Relationship
The following diagram illustrates the relationship between the potential hazards associated with this compound and the corresponding protective measures that should be implemented.
Caption: Relationship between hazards of this compound and protective measures.
References
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